Atg7-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19FN6O5S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |
InChI Key |
GRYCCRMITKNCNZ-GMXVVIOVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Atg7-IN-1: A Technical Guide to its Mechanism of Action in Autophagy Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autophagy is a fundamental cellular degradation and recycling process, critical for maintaining homeostasis. A key regulator of this pathway is Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for the formation of the autophagosome. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegeneration, making its components attractive therapeutic targets. Atg7-IN-1 is a potent and selective small molecule inhibitor of Atg7. This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows involved.
Introduction to Autophagy and the Role of ATG7
Macroautophagy, hereafter referred to as autophagy, is a catabolic process that sequesters cytoplasmic components, such as damaged organelles and misfolded proteins, within a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled.[1][2] The formation of the autophagosome is orchestrated by a series of autophagy-related (ATG) proteins.
At the core of this machinery are two ubiquitin-like (UBL) conjugation systems. Atg7 is the crucial, shared E1-like activating enzyme for both systems.[3]
-
The Atg12-Atg5 System: Atg7 activates Atg12, which is then transferred to the E2-like enzyme Atg10 and subsequently conjugated to Atg5. This Atg12-Atg5 conjugate forms a complex with Atg16L1, which acts as an E3-like ligase.[4]
-
The Atg8/LC3 System: The microtubule-associated protein 1A/1B-light chain 3 (LC3), a homolog of yeast Atg8, is cleaved to its cytosolic form, LC3-I. Atg7 then activates LC3-I and transfers it to the E2-like enzyme Atg3.[5] Finally, with the help of the Atg12-Atg5-Atg16L1 complex, LC3-I is conjugated to the lipid phosphatidylethanolamine (PE) to form LC3-II, which is integrated into the burgeoning autophagosome membrane.[4]
Given its indispensable role in both conjugation cascades, Atg7 is an essential regulator of autophagosome assembly and a prime target for autophagy modulation.[3] Beyond this canonical function, Atg7 is also involved in autophagy-independent pathways, including the regulation of p53 activity, cell cycle control, and apoptosis.[2][6][7]
This compound: Core Mechanism of Action
This compound is a potent and selective inhibitor of Atg7.[8][9] Its mechanism of action is the direct blockade of the E1-like enzymatic activity of Atg7. By binding to Atg7, the inhibitor prevents the ATP-dependent adenylation and subsequent activation of the two key UBL proteins, Atg12 and LC3.[6]
The inhibition of Atg7 has the following downstream consequences:
-
Inhibition of Atg12-Atg5 Conjugation: The formation of the Atg12-Atg5-Atg16L1 complex is blocked.
-
Inhibition of LC3 Lipidation: The conversion of cytosolic LC3-I to the membrane-bound, lipidated LC3-II is prevented.[8] This is a hallmark of autophagy inhibition.
-
Blockade of Autophagosome Formation: Without a functional lipidation system, the elongation and closure of the phagophore are halted, preventing the formation of mature autophagosomes.
-
Accumulation of Autophagy Substrates: Proteins like p62/SQSTM1 and NBR1, which are normally targeted for degradation by autophagy, accumulate in the cell.[8]
This cascade of events effectively shuts down the autophagic flux.
Quantitative Analysis of this compound Activity
The potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The key parameters are summarized below.
| Parameter | Description | Value | Cell Line / System | Citation |
| IC₅₀ | Half-maximal inhibitory concentration against Atg7 enzyme activity. | 62 nM | In vitro biochemical assay | [8][9] |
| IC₅₀ | Half-maximal inhibitory concentration for the reduction of endogenous LC3B spots. | 0.659 µM (659 nM) | H4 cells | [8] |
| EC₅₀ | Half-maximal effective concentration for the accumulation of p62 protein. | 3.0 µM | SKOV-3 cells | [8] |
| EC₅₀ | Half-maximal effective concentration for the accumulation of NBR1 protein. | 19.4 µM | SKOV-3 cells | [8] |
| In vivo Dose | Dose used to demonstrate target engagement in a mouse xenograft model. | 150 mg/kg (s.c.) | HCT-116 xenograft | [8] |
Experimental Methodologies
The characterization of Atg7 inhibitors like this compound relies on a set of standard and specialized experimental protocols.
Western Blotting for Autophagy Markers
This protocol is used to quantify changes in the levels of key autophagy-related proteins following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., SKOV-3, H4) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-20% gradient gel to resolve both LC3-I and LC3-II). Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-LC3B (to detect both LC3-I and LC3-II)
-
Mouse anti-p62/SQSTM1
-
Rabbit anti-Atg7
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Analyze the LC3-II/LC3-I ratio or the LC3-II/loading control ratio, and the levels of p62 relative to the loading control.
Autophagic Flux Assay
This assay distinguishes between a blockage in autophagosome formation and a blockage in autolysosome degradation. It is critical for confirming that an inhibitor targets an early stage of autophagy.
-
Cell Culture and Treatment: Plate cells as described above.
-
Experimental Groups: Prepare four treatment groups:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound.
-
Group 3: Lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or Chloroquine).
-
Group 4: this compound + Lysosomal inhibitor.
-
-
Treatment Protocol: Add this compound (Group 2 and 4) for a total incubation time of 6 hours. Add the lysosomal inhibitor (Group 3 and 4) for the final 2-4 hours of the incubation period.[1]
-
Analysis: Harvest cells and perform Western blotting for LC3 as described in Protocol 5.1.
-
Interpretation: In vehicle-treated cells, Bafilomycin A1 will cause a significant accumulation of LC3-II, representing the basal autophagic flux. In cells treated with this compound, LC3-II levels will be low. Crucially, in the co-treated group (Group 4), the addition of Bafilomycin A1 will not lead to an accumulation of LC3-II, because its synthesis is blocked upstream by this compound. This result confirms the inhibition of autophagosome formation.
Immunofluorescence for LC3 Puncta
This microscopy-based assay visualizes the formation of autophagosomes, which appear as distinct puncta when stained for LC3.
-
Cell Culture: Plate cells on glass coverslips in 24-well plates.
-
Treatment: Treat cells with this compound or vehicle as required.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against LC3B for 1-2 hours at room temperature.
-
Secondary Antibody and Mounting: Wash with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour. Mount coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope.[1] Quantify the number of LC3 puncta per cell using automated software (e.g., ImageJ/FIJI). A significant reduction in the number of puncta upon treatment with this compound indicates inhibition of autophagy.[1][8]
Conclusion
This compound is a valuable research tool for the study of autophagy. Its mechanism of action is centered on the potent and selective inhibition of the E1-like enzyme Atg7, which is essential for autophagosome biogenesis. This inhibition leads to a complete shutdown of the autophagic flux, characterized by a lack of LC3 lipidation and an accumulation of autophagy substrates. The quantitative data and experimental protocols provided herein offer a robust framework for utilizing and further characterizing this compound in preclinical research settings. Understanding the precise molecular interactions and cellular consequences of this inhibitor is paramount for its application in dissecting the complex role of autophagy in health and disease.
References
- 1. Atg7 Induces Basal Autophagy and Rescues Autophagic Deficiency in CryABR120G Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ATG7 - Wikipedia [en.wikipedia.org]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Atg7 senses ATP levels and regulates AKT1-PDCD4 phosphorylation-ubiquitination axis to promote survival during metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
Atg7-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy machinery lies Autophagy-related protein 7 (Atg7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that govern the formation of autophagosomes.[1][2] Given its central role, Atg7 has emerged as a compelling therapeutic target for modulating autophagy. This technical guide provides an in-depth overview of the discovery and development of Atg7-IN-1, a potent and selective inhibitor of Atg7.[3][4]
This compound, also known as compound 37, was identified through the optimization of a series of pyrazolopyrimidine sulfamates.[3][5][6] This molecule serves as a critical tool for elucidating the physiological and pathological roles of autophagy and represents a promising starting point for the development of novel therapeutics targeting autophagy-dependent diseases. This document details the biochemical and cellular characterization of this compound, provides comprehensive experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 37) and related compounds from the primary literature.[4][5]
Table 1: In Vitro Activity of this compound and Precursor Compounds [4][5]
| Compound | ATG7 IC50 (nM) | H4 Cell LC3B IC50 (µM) | SKOV-3 p62 EC50 (µM) | SKOV-3 NBR1 EC50 (µM) |
| This compound (37) | 62 | 0.659 | 3.0 | 19.4 |
| Compound 18 | 48 | Not Reported | >20 | >20 |
| Compound 19 | Not Reported | Not Reported | >20 | >20 |
Table 2: Selectivity Profile of this compound (Compound 37) Against Other E1 Enzymes [5]
| E1 Enzyme | % Inhibition at 10 µM |
| ATG7 | 100 |
| NAE | <10 |
| UAE | <10 |
| SAE | <10 |
Signaling Pathways and Experimental Workflows
ATG7 Signaling Pathway and Inhibition by this compound
Atg7 functions as an E1-like enzyme, activating two ubiquitin-like proteins, ATG12 and LC3 (ATG8). This activation is a critical step for the elongation and closure of the autophagosome membrane. This compound inhibits the enzymatic activity of Atg7, thereby blocking downstream events in the autophagy cascade.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of an Atg7 inhibitor like this compound involves a series of biochemical and cell-based assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
ATG7 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of ATG7 and its inhibition by compounds like this compound.
Materials:
-
Recombinant human ATG7 protein
-
Recombinant human ATG3 protein
-
Recombinant human LC3B protein
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/ml BSA
-
TR-FRET Detection Reagents: Terbium-labeled anti-tag antibody (e.g., anti-His), and a fluorescently labeled binding partner or antibody recognizing the product.
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of ATG7 (e.g., 5 nM final concentration) in kinase buffer.
-
Add 5 µL of the ATG7 solution to the wells of a 384-well plate.
-
Add test compounds (e.g., this compound) at various concentrations (typically a serial dilution) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a solution containing ATG3 and LC3B (e.g., 50 nM final concentration each) and 2.5 µL of a solution containing ATP (e.g., 50 µM final concentration).
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add TR-FRET detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).
-
Calculate the percent inhibition based on positive (no inhibitor) and negative (no enzyme) controls and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
In-Cell Western for LC3B Lipidation
This assay quantifies the level of lipidated LC3B (LC3-II), a marker of autophagosome formation, in a high-throughput format.
Materials:
-
H4 or other suitable cells
-
Complete culture medium
-
This compound
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in TBST
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: IRDye-labeled anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
96-well plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed H4 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for 6 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with IRDye-labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Scan the plate using an imaging system to quantify the fluorescence intensity of LC3B and the nuclear stain.
-
Normalize the LC3B signal to the nuclear stain signal to account for cell number variations and calculate the IC50 value.[5]
Immunofluorescence for p62 and NBR1 Accumulation
This method visualizes and quantifies the accumulation of autophagy substrates p62 and NBR1, which increase upon autophagy inhibition.
Materials:
-
SKOV-3 or other suitable cells
-
Complete culture medium
-
This compound
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 2% FBS, 1% Goat Serum in PBS
-
Primary antibodies: Mouse anti-p62, Rabbit anti-NBR1
-
Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG
-
DAPI for nuclear staining
-
Coverslips or imaging plates
-
Fluorescence microscope
Procedure:
-
Seed SKOV-3 cells on coverslips or in an imaging plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 20 µM) for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Block for 30-60 minutes at room temperature.
-
Incubate with primary antibodies against p62 and NBR1 (e.g., 1:200 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on slides or image the plate directly using a fluorescence microscope.
-
Quantify the fluorescence intensity of p62 and NBR1 per cell using image analysis software and calculate EC50 values.[5][9]
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., NCI-H1650, SK-OV-3)
-
Complete culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 value.
In Vivo Mouse Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/kg, subcutaneously, single dose or as determined by pharmacokinetic studies) or vehicle to the respective groups.[4]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for autophagy markers).
-
Analyze the tumor growth inhibition to evaluate the in vivo efficacy of this compound.[2][11][12]
Conclusion
This compound is a valuable chemical probe for studying the role of autophagy in health and disease. Its potency and selectivity for Atg7 make it a superior tool compared to less specific autophagy inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of autophagy. Further investigation into the therapeutic potential of Atg7 inhibitors, guided by the methodologies outlined here, holds promise for the development of novel treatments for a range of human diseases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. library.plu.edu [library.plu.edu]
- 7. A High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Screen for Modulators of RGS7/Gβ5/R7BP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. NBR1 cooperates with p62 in selective autophagy of ubiquitinated targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-1: A Selective and Potent Inhibitor of Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. A key protein in this pathway is Autophagy-related 7 (ATG7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that orchestrate autophagosome formation. Given its central role, the modulation of ATG7 activity presents a compelling therapeutic strategy for various diseases, including cancer. Atg7-IN-1, also known as compound 37, has emerged as a potent and selective inhibitor of ATG7, offering a valuable tool for studying the physiological and pathological roles of autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Concepts: ATG7 and Autophagy Signaling
ATG7 functions as the initiating E1 enzyme in two parallel ubiquitin-like systems crucial for autophagosome formation. The first involves the conjugation of ATG12 to ATG5, and the second mediates the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to phosphatidylethanolamine (PE). Both processes are indispensable for the elongation and closure of the autophagosomal membrane.
This compound: Mechanism of Action and Quantitative Data
This compound is a pyrazolopyrimidine sulfamate that acts as a potent and selective inhibitor of ATG7.[1] It demonstrates inhibitory activity against ATG7's E1-like enzyme function, thereby blocking downstream autophagy processes.
Biochemical and Cellular Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 | 62 nM | Purified ATG7 Enzyme | [2] |
| Cell-Based Assay | IC50 (LC3B Puncta) | 0.659 µM | H4 human neuroglioma | [2] |
| Cell-Based Assay | EC50 (p62 Accumulation) | 3.0 µM | SKOV-3 human ovarian cancer | [2] |
| Cell-Based Assay | EC50 (NBR1 Accumulation) | 19.4 µM | SKOV-3 human ovarian cancer | [2] |
In Vivo Efficacy
In a preclinical mouse xenograft model, this compound demonstrated target engagement and modulation of autophagy biomarkers.
| Animal Model | Tumor Type | Dosage & Administration | Key Finding | Reference |
| Mouse | HCT-116 Xenograft | 150 mg/kg, single dose, subcutaneous | Reduced accumulation of LC3B and NBR1 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature describing this compound and general best practices for autophagy research.
Biochemical ATG7 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the E1-like activity of ATG7.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Tween-20.
-
Enzyme: Purified recombinant human ATG7.
-
Substrate: Fluorescently labeled human LC3B.
-
Cofactor: Adenosine triphosphate (ATP).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add purified ATG7 to the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of ATP and fluorescently labeled LC3B.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the reaction products by non-reducing SDS-PAGE.
-
Visualize and quantify the fluorescently labeled ATG7-LC3B conjugate using a suitable imaging system.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular LC3B Puncta Formation Assay
This immunofluorescence-based assay measures the formation of LC3-positive puncta, which represent autophagosomes.
Methodology:
-
Cell Culture:
-
Seed H4 human neuroglioma cells onto glass-bottom multi-well plates suitable for imaging and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) or DMSO for 6 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody specific for LC3B diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to identify and count the number of LC3B puncta per cell.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value.
-
p62/SQSTM1 and NBR1 Accumulation Assay
This assay measures the accumulation of autophagy substrates, such as p62 and NBR1, which are degraded by autophagy. Inhibition of autophagy leads to their accumulation.
Methodology:
-
Cell Culture and Treatment:
-
Seed SKOV-3 human ovarian cancer cells in multi-well plates.
-
Treat the cells with this compound at various concentrations for 48 hours.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p62, NBR1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
-
Immunofluorescence Analysis:
-
Follow the immunofluorescence protocol described for the LC3B puncta assay, using primary antibodies against p62 or NBR1.
-
Quantify the fluorescence intensity of p62 or NBR1 per cell.
-
-
Data Analysis:
-
Plot the normalized protein levels or fluorescence intensity against the inhibitor concentration to determine the EC50 value.
-
In Vivo HCT-116 Xenograft Study
This protocol outlines a study to evaluate the in vivo pharmacodynamic effects of this compound in a mouse tumor model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Subcutaneously inject HCT-116 human colorectal carcinoma cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer a single subcutaneous dose of this compound (150 mg/kg) or the vehicle.
-
-
Pharmacodynamic Analysis:
-
At a specified time point post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.
-
Process a portion of the tumor for western blot analysis and another portion for immunohistochemistry.
-
For western blotting, homogenize the tumor tissue and follow the protocol for p62/NBR1 accumulation to assess the levels of LC3B-II, p62, and NBR1.
-
For immunohistochemistry, fix the tumor tissue in formalin, embed in paraffin, and section. Stain the sections with antibodies against LC3B, p62, and NBR1 to visualize their expression and localization within the tumor tissue.
-
Conclusion
This compound is a valuable research tool for the selective inhibition of ATG7 and the autophagy pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The ability to potently and selectively modulate autophagy with this compound will undoubtedly contribute to a deeper understanding of this fundamental cellular process and its implications in health and disease, paving the way for novel therapeutic interventions.
References
Atg7-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of Atg7-IN-1, a Selective Autophagy Inhibitor.
Introduction
This compound is a potent and selective inhibitor of Autophagy Related 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway.[1][2] Autophagy is a catabolic process responsible for the degradation of cellular components, playing a key role in cellular homeostasis, stress response, and various disease states.[3][4] ATG7 is essential for two ubiquitin-like conjugation systems that mediate the formation of autophagosomes.[3][5] By inhibiting ATG7, this compound provides a valuable tool for studying the role of autophagy in health and disease and represents a potential therapeutic agent. This document provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a pyrazolopyrimidine sulfamate derivative. Its detailed chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ((2R,3S,4R,5R)-5-(4-amino-5-((4-fluoro-3-methylphenyl)thio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate | (Derived from structure) |
| Molecular Formula | C17H19FN6O5S2 | [1] |
| Molecular Weight | 470.50 g/mol | [1] |
| CAS Number | 2226229-87-2 | [1] |
| SMILES | NS(OC--INVALID-LINK--O">C@@HO[C@@]1([H])N2C3=NC=NC(N)=C3C(SC4=C(C=C(C=C4)C)F)=N2)(=O)=O | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (212.54 mM) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the E1-like enzyme ATG7, with an in vitro IC50 of 62 nM.[1] ATG7 is responsible for activating ATG12 and ATG8 (LC3/GABARAP) proteins, which are essential for the formation of the autophagosome.[3][4] By inhibiting ATG7, this compound disrupts these conjugation pathways, leading to a blockage of autophagy.
The cellular effects of this compound treatment include:
-
Inhibition of LC3B lipidation: A key step in autophagosome maturation.[1]
-
Reduction of endogenous LC3B puncta: Fluorescently-tagged LC3B is used to visualize autophagosomes, and its punctate pattern is diminished upon treatment with this compound.[1]
-
Accumulation of autophagy substrates: Proteins like p62/SQSTM1 and NBR1, which are normally degraded by autophagy, accumulate in cells treated with this compound.[1]
Signaling Pathway of ATG7 Inhibition by this compound
Caption: Inhibition of ATG7 by this compound blocks autophagy.
Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. These are based on standard methodologies and information from publicly available sources. For precise details, refer to the primary literature.
In Vitro ATG7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATG7.
Principle: This assay measures the enzymatic activity of ATG7, which is the ATP-dependent activation of a ubiquitin-like protein (e.g., ATG8/LC3). The inhibition of this activity by this compound is quantified.
Materials:
-
Recombinant human ATG7 protein
-
Recombinant human ATG3 (E2 enzyme)
-
Recombinant human LC3B (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., fluorescently labeled LC3B or an antibody-based detection system)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a DMSO control.
-
In a 384-well plate, add the ATG7 enzyme to each well.
-
Add the diluted this compound or DMSO control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of LC3B, ATG3, and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the formation of the LC3-ATG3 conjugate or other appropriate readout using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Autophagy Flux Assay (LC3B Immunofluorescence)
Objective: To visualize and quantify the effect of this compound on autophagosome formation in cells.
Principle: In autophagic cells, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membranes, appearing as distinct puncta. Inhibition of autophagy will prevent the formation of these puncta.
Materials:
-
H4 or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.25 µM) or DMSO for a specified time (e.g., 6 hours).[1]
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-LC3B antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of LC3B puncta per cell. A decrease in puncta number indicates inhibition of autophagy.
Western Blot Analysis of Autophagy Markers
Objective: To measure the accumulation of autophagy substrates p62 and NBR1, and the inhibition of LC3B lipidation.
Principle: Inhibition of autophagy leads to the accumulation of proteins that are normally cleared by this process, such as p62 and NBR1. It also prevents the conversion of LC3-I to LC3-II.
Materials:
-
SKOV-3 or other suitable cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against p62, NBR1, LC3B, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in p62 and NBR1 levels and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of autophagy in cellular physiology and pathology. Its high potency and selectivity for ATG7 make it a superior tool for dissecting the molecular mechanisms of autophagy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of autophagy and its therapeutic potential.
References
The Role of Atg7-IN-1 in the Autophagy Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The E1-like activating enzyme, Autophagy-related 7 (Atg7), is a crucial initiator of the autophagy cascade. Its inhibition presents a compelling therapeutic strategy for diseases where autophagy is dysregulated, such as in certain cancers. Atg7-IN-1 is a potent and selective small molecule inhibitor of Atg7. This technical guide provides an in-depth overview of this compound, its mechanism of action within the autophagy pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.
Introduction to Atg7 and the Autophagy Pathway
Macroautophagy, hereafter referred to as autophagy, is a catabolic process involving the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled.[1] This process is essential for maintaining cellular health by removing damaged organelles and misfolded proteins.
The formation of the autophagosome is orchestrated by a series of autophagy-related (Atg) proteins. A key initiating step involves two ubiquitin-like conjugation systems. Atg7 functions as the sole E1-like activating enzyme for both of these systems.[2] It activates Atg12, which is subsequently transferred to Atg5, and also activates LC3/GABARAP family proteins (hereafter referred to as LC3), which are then conjugated to phosphatidylethanolamine (PE) in the autophagosomal membrane.[2] This lipidation of LC3 is a hallmark of autophagosome formation.
This compound: A Potent and Selective Inhibitor of Atg7
This compound (also referred to as Compound 37 in some literature) is a pyrazolopyrimidine sulfamate compound identified as a potent and selective inhibitor of Atg7.[3] By inhibiting the E1-like activity of Atg7, this compound effectively blocks the downstream processes of LC3 lipidation and autophagosome formation, thereby inhibiting the autophagy pathway.[3]
Mechanism of Action
This compound targets the ATP-binding site of Atg7, preventing the adenylation and subsequent activation of its substrates, Atg12 and LC3. This blockade of the initial activation step halts the entire autophagy cascade that is dependent on these ubiquitin-like systems. The inhibition of Atg7 leads to a predictable set of cellular consequences:
-
Inhibition of LC3 Lipidation: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, membrane-bound form (LC3-II) is blocked.
-
Accumulation of Autophagy Receptors: Proteins like p62/SQSTM1 and NBR1, which are normally degraded by autophagy, accumulate within the cell.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 62 nM | In vitro Atg7 enzyme activity assay | [3] |
Table 1: Biochemical Potency of this compound
| Cell Line | Parameter | Value | Assay | Reference |
| H4 | IC50 | 0.659 µM | Reduction of endogenous LC3B spots | [3] |
| SKOV-3 | EC50 | 3.0 µM | Accumulation of p62 protein | [3] |
| SKOV-3 | EC50 | 19.4 µM | Accumulation of NBR1 protein | [3] |
Table 2: Cellular Activity of this compound
| Animal Model | Dosage & Administration | Effect | Reference |
| Mouse HCT-116 xenograft | 150 mg/kg, single subcutaneous dose | Reduced accumulation of LC3B and NBR1 | [3] |
Table 3: In Vivo Activity of this compound
Signaling Pathways and Experimental Workflows
The Autophagy Pathway and the Role of this compound
The following diagram illustrates the canonical autophagy pathway and highlights the point of inhibition by this compound.
Caption: The autophagy pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for evaluating the activity of an Atg7 inhibitor like this compound.
Caption: A typical experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Western Blotting for LC3 and p62
This protocol is for the detection of changes in LC3 lipidation and p62 accumulation following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116, SKOV-3) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
As a positive control for autophagy inhibition, treat a set of cells with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 15% SDS-polyacrylamide gel for LC3 detection and a 10% gel for p62 detection.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-GAPDH (1:5000) or Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. The ratio of LC3-II to LC3-I or the levels of p62 normalized to the loading control are typically calculated.
-
Immunofluorescence for p62 Puncta Formation
This protocol allows for the visualization and quantification of p62-containing aggregates (puncta) that accumulate upon autophagy inhibition.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SKOV-3) on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 60-70% confluency.
-
Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 48 hours.[4]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against p62 (e.g., mouse anti-p62, 1:500 dilution) in the blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) in the blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields.
-
Quantify the number and intensity of p62 puncta per cell using image analysis software such as ImageJ.
-
In Vivo HCT-116 Xenograft Model
This protocol describes the establishment of a human colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation:
-
Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.[5]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width2) / 2.[5]
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection) according to the planned dosing schedule.[3]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.
-
-
Ex Vivo Analysis:
-
Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemical analysis of autophagy markers like LC3 and p62.
-
Snap-freeze another portion of the tumor in liquid nitrogen for subsequent western blot analysis.
-
Conclusion
This compound is a valuable tool for studying the role of autophagy in health and disease. Its potency and selectivity make it a suitable probe for dissecting the intricacies of the autophagy pathway and for exploring the therapeutic potential of Atg7 inhibition. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the selectivity profile and long-term in vivo effects of this compound will continue to enhance our understanding of its therapeutic utility.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunofluorescence microscopy for p62, ubiquitin, and phospho-TBK1 [bio-protocol.org]
- 5. Xenograft model [bio-protocol.org]
Atg7-IN-1 and its Target Atg7: A Technical Guide to Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for the two ubiquitin-like conjugation systems that drive the formation of autophagosomes. Given its central role, Atg7 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of Atg7 function, the mechanism of its inhibitor Atg7-IN-1, and relevant experimental methodologies.
The Core Target: Atg7 Function and Signaling Pathway
Atg7 is a pivotal enzyme in the autophagy pathway, acting as an E1-like activating enzyme for two distinct ubiquitin-like (UBL) protein conjugation systems: the Atg8 (LC3/GABARAP) system and the Atg12 system. These systems are indispensable for the formation and elongation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for degradation.[1][2]
1.1. Atg7-Mediated Ubiquitin-Like Conjugation Systems
The function of Atg7 is central to two parallel conjugation cascades:
-
The Atg12 Conjugation System: Atg7 activates Atg12, a ubiquitin-like protein, in an ATP-dependent manner. The activated Atg12 is then transferred to the E2-like enzyme, Atg10. Subsequently, Atg10 facilitates the covalent conjugation of Atg12 to Atg5. The resulting Atg12-Atg5 conjugate forms a complex with Atg16L1, which then acts as an E3-like ligase for the Atg8 system.[1][3][4][5]
-
The Atg8 (LC3) Conjugation System: The microtubule-associated protein 1A/1B-light chain 3 (LC3), a homolog of yeast Atg8, is initially cleaved by the protease Atg4 to expose a C-terminal glycine residue, forming LC3-I. Atg7 then activates LC3-I and transfers it to the E2-like enzyme, Atg3. Finally, with the assistance of the Atg12-Atg5-Atg16L1 complex, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[1][4][6] LC3-II is then incorporated into the expanding autophagosome membrane.
1.2. Atg7 Signaling Pathway Diagram
The following diagram illustrates the central role of Atg7 in the autophagy conjugation pathways.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule compound identified as a potent and selective inhibitor of Atg7.[7][8][9] Its inhibitory activity makes it a valuable tool for studying the roles of autophagy in various biological processes and a potential starting point for the development of therapeutics targeting autophagy.
2.1. Quantitative Data on Atg7 Inhibitors
The following table summarizes the key quantitative data for this compound and a related inhibitor, Atg7-IN-2.
| Inhibitor | Target | IC50 (in vitro) | Cell-based Assay | EC50 (Cell Viability) | Reference |
| This compound | Atg7 | 62 nM | Reduces endogenous LC3B spots in H4 cells (IC50 = 0.659 µM) | Not Reported | [7] |
| Induces p62 accumulation in SKOV-3 cells (EC50 = 3.0 µM) | [7] | ||||
| Induces NBR1 accumulation in SKOV-3 cells (EC50 = 19.4 µM) | [7] | ||||
| Atg7-IN-2 | Atg7 | 0.089 µM | Inhibits ATG7-ATG8 thioester formation in HEK293 cells (IC50 = 0.335 µM) | 2.6 µM (H1650 cells) | [10] |
| Suppresses LC3B lipidation in H4 cells (IC50 = 2.6 µM) | [10] |
2.2. Mechanism of Action
This compound functions by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition disrupts both the Atg12 and Atg8 conjugation systems, leading to a blockage of autophagosome formation. The consequences of Atg7 inhibition by this compound include:
-
Inhibition of LC3 Lipidation: By blocking Atg7, the conversion of LC3-I to the membrane-bound LC3-II is prevented.
-
Accumulation of Autophagy Substrates: The inhibition of autophagy leads to the accumulation of proteins that are normally cleared by this process, such as p62 (also known as SQSTM1) and NBR1.
The precise binding site and the detailed molecular interactions between this compound and Atg7 have not been fully elucidated in the public domain.
Experimental Protocols for Assessing Atg7 Inhibition
The efficacy of an Atg7 inhibitor like this compound is typically assessed by monitoring key events in the autophagy pathway. The following are generalized protocols for fundamental assays used to characterize autophagy inhibition.
3.1. Experimental Workflow for Autophagy Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating autophagy inhibitors.
3.2. Western Blot for LC3 Lipidation
This assay is a cornerstone for monitoring autophagy. The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a direct indicator of autophagic activity. Inhibition of Atg7 will result in a decrease in the LC3-II/LC3-I ratio.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (recognizing both LC3-I and LC3-II)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the Atg7 inhibitor at various concentrations and for different durations. Include appropriate positive (e.g., starvation, rapamycin) and negative controls.
-
Lyse the cells and quantify the total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. A decrease in this ratio upon inhibitor treatment indicates autophagy inhibition.
3.3. Western Blot for p62/SQSTM1 Accumulation
p62 is a protein that is selectively degraded by autophagy. Therefore, inhibition of autophagy leads to the accumulation of p62.
Materials:
-
Same as for LC3 Western Blot, with the primary antibody being against p62/SQSTM1.
Protocol:
-
Follow the same initial steps as the LC3 Western Blot protocol for cell treatment and protein preparation.
-
Separate proteins on an SDS-PAGE gel (e.g., 10-12%).
-
Transfer proteins to a membrane and block.
-
Incubate with the primary anti-p62 antibody.
-
Proceed with washing, secondary antibody incubation, and detection as described for the LC3 blot.
-
Quantify the p62 band intensity, normalizing to a loading control (e.g., β-actin or GAPDH). An increase in p62 levels with inhibitor treatment signifies autophagy inhibition.
Broader Implications and Future Directions
Atg7 plays a role in a variety of cellular processes beyond canonical autophagy, including unconventional protein secretion, immune responses, and cell cycle regulation. Therefore, inhibitors of Atg7, such as this compound, may have pleiotropic effects. Research is ongoing to explore the full therapeutic potential of Atg7 inhibition in various diseases. For instance, in the context of cancer, inhibiting autophagy can enhance the efficacy of anti-cancer therapies by preventing cancer cells from using autophagy as a survival mechanism.[8][11] Conversely, in some neurodegenerative diseases where autophagy is impaired, activation of Atg7 could be a therapeutic strategy.
The development of more potent and specific inhibitors of Atg7, along with a deeper understanding of their precise mechanisms of action, will be crucial for advancing our ability to therapeutically modulate autophagy for the treatment of human diseases.
References
- 1. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 2. ATG7 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. A PCR analysis of the ubiquitin-like conjugation systems in macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 10. embopress.org [embopress.org]
- 11. aacrjournals.org [aacrjournals.org]
Atg7-IN-1: A Technical Guide for Studying Autophagy in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), for the investigation of autophagy in cancer research. This document outlines the mechanism of action of this compound, compiles quantitative data on its activity, and furnishes detailed experimental protocols for its application in laboratory settings.
Introduction to Atg7 and Autophagy in Cancer
Autophagy is a highly conserved cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal pathway. This process plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors by providing essential nutrients during metabolic stress.[1] Atg7 is a crucial E1-like activating enzyme in the autophagy pathway, essential for the conjugation systems of Atg12-Atg5 and LC3-phosphatidylethanolamine (PE), which are critical for autophagosome formation.[2][3] Inhibition of Atg7, therefore, presents a key strategy for studying the role of autophagy in cancer and for developing potential therapeutic interventions.
This compound: A Potent and Selective Atg7 Inhibitor
This compound is a small molecule compound identified as a potent and selective inhibitor of Atg7.[4][5] Its inhibitory action blocks the canonical autophagy pathway, leading to the accumulation of autophagy substrates and providing a powerful tool for dissecting the functional role of autophagy in cancer biology.
Mechanism of Action
This compound directly targets the enzymatic activity of Atg7, thereby inhibiting the downstream processes of autophagosome formation. The primary mechanism involves the blockade of the E1-like activity of Atg7, which is essential for the lipidation of LC3B (a key step in autophagosome maturation) and the conjugation of Atg12 to Atg5.[3][4] This inhibition leads to a reduction in the formation of autophagosomes, resulting in the accumulation of autophagy cargo receptors like p62 (SQSTM1) and NBR1.[4]
dot
Caption: Mechanism of this compound action on the autophagy pathway.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Atg7) | 62 nM | Biochemical Assay | [4] |
| IC₅₀ (LC3B spots) | 0.659 µM | H4 cells | [4] |
| EC₅₀ (p62 accumulation) | 3.0 µM | SKOV-3 cells | [4] |
| EC₅₀ (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [4] |
| EC₅₀ (Antiproliferative) | > 50 µM | NCI-H1650 cells | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |
| HCT-116 Xenograft (Mouse) | Colorectal Cancer | 150 mg/kg (single dose) | Subcutaneous | Reduced LC3B and NBR1 accumulation | [4] |
| MC38 Syngeneic (Mouse) | Colorectal Cancer | 10 mg/kg | Oral gavage | Reduced tumor size | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy in cancer cells.
Western Blotting for Autophagy Markers
This protocol is for the detection of key autophagy proteins such as LC3, p62, and Atg7.
dot
Caption: Western Blotting Workflow.
Materials:
-
Cancer cell lines of interest
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Atg7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. For LC3-II detection, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagic flux.
Immunofluorescence for LC3 Puncta
This method is used to visualize the formation of autophagosomes (LC3 puncta) within cells.
dot
Caption: Immunofluorescence Workflow for LC3 Puncta.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate. After adherence, treat with this compound or vehicle for the desired duration. A common treatment is 1.25 µM for 6 hours.[4]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the cells using a fluorescence or confocal microscope. LC3 puncta will appear as distinct dots in the cytoplasm. The number of puncta per cell can be quantified using image analysis software.
Cell Viability Assay
This protocol measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[6]
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Reading: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
dot
Caption: In Vivo Xenograft Study Workflow.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel, at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start measuring the tumor volume with calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle solution to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage or subcutaneous injection).[4][6]
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Signaling Pathways and Logical Relationships
Inhibition of Atg7 by this compound has downstream consequences on various signaling pathways implicated in cancer.
dot
Caption: Signaling pathways affected by this compound in cancer.
The inhibition of autophagy by this compound can lead to the accumulation of reactive oxygen species (ROS), which in turn can activate the NF-κB signaling pathway.[6] This activation has been shown to upregulate the expression of MHC-I on the surface of cancer cells, thereby enhancing antigen presentation and promoting an anti-tumor immune response.[6] Furthermore, Atg7 has been reported to interact with the tumor suppressor p53, influencing cell cycle regulation and apoptosis.[9][10] The precise interplay of these pathways following Atg7 inhibition is an active area of research and may be context-dependent on the specific cancer type and its genetic background.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted role of autophagy in cancer. Its high potency and selectivity for Atg7 allow for the precise dissection of autophagy-dependent cellular processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology and for the development of novel anti-cancer therapeutic strategies targeting autophagy.
References
- 1. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uba1 functions in Atg7- and Atg3-independent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATG7 Overexpression Is Crucial for Tumorigenic Growth of Bladder Cancer In Vitro and In Vivo by Targeting the ETS2/miRNA196b/FOXO1/p27 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. users.uoi.gr [users.uoi.gr]
- 9. An isoform specific role of the autophagy protein ATG7 in cancer [biologia.is]
- 10. ATG7 - Wikipedia [en.wikipedia.org]
Atg7-IN-1: A Potent and Selective Inhibitor of LC3 Lipidation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Atg7-IN-1, a potent and selective small molecule inhibitor of Autophagy-related protein 7 (Atg7). Atg7 is a critical E1-like activating enzyme essential for two ubiquitin-like conjugation systems that govern autophagosome formation, including the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3). Inhibition of this process by this compound provides a powerful tool for studying the role of autophagy in various physiological and pathological contexts. This document details the mechanism of action of this compound, its quantitative effects on LC3 lipidation and autophagy substrate accumulation, comprehensive experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Atg7 and LC3 Lipidation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. A key event in autophagosome formation is the covalent conjugation of cytosolic LC3-I to phosphatidylethanolamine (PE) to form LC3-II, a process known as LC3 lipidation. This conversion is mediated by a series of autophagy-related (Atg) proteins. Atg7 functions as an E1-like enzyme that activates LC3-I, enabling its subsequent transfer to the E2-like conjugating enzyme Atg3. The Atg12-Atg5-Atg16L1 complex then acts as an E3-like ligase to facilitate the final conjugation of LC3 to PE on the autophagosomal membrane. The incorporation of LC3-II into the autophagosome membrane is a hallmark of autophagy induction.
This compound: A Selective Inhibitor of Atg7
This compound is a potent and selective inhibitor of Atg7. By targeting the E1-like activity of Atg7, this compound effectively blocks the initial step of LC3 activation, thereby preventing LC3 lipidation and subsequent autophagosome formation. This leads to the accumulation of autophagic substrates, such as p62/SQSTM1.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Atg7 inhibition) | 62 nM | Biochemical Assay | [1] |
| IC50 (endogenous LC3B spots) | 0.659 µM | H4 cells | [1] |
| EC50 (p62 accumulation) | 3.0 µM | SKOV-3 cells | [1] |
| EC50 (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [1] |
Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory and effective concentrations of this compound in various cell-based assays.
| Animal Model | Dosage | Administration | Effect | Reference |
| Mouse HCT-116 xenograft | 150 mg/kg | Subcutaneous (single dose) | Reduced LC3B and NBR1 accumulation | [1] |
Table 2: In Vivo Activity of this compound. This table provides details on the in vivo efficacy of this compound in a mouse xenograft model of human colorectal carcinoma.
Signaling Pathways and Experimental Workflows
LC3 Lipidation Pathway and Inhibition by this compound
The following diagram illustrates the canonical LC3 lipidation pathway and the point of inhibition by this compound.
Caption: LC3 Lipidation Pathway and this compound Inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on autophagy.
Caption: Workflow for this compound Efficacy Testing.
Experimental Protocols
In Vitro LC3 Lipidation Assay (General Protocol)
This protocol describes a method to assess the inhibition of LC3 lipidation in cultured cells by Western blot.
Materials:
-
Cultured cells (e.g., H4, SKOV-3, or HCT-116)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. A positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (untreated cells) should be included. Incubate for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. Normalize the values to the loading control. The ratio of LC3-II/LC3-I is a common metric for autophagic flux.
In Vivo HCT-116 Xenograft Model (General Protocol)
This protocol outlines a general procedure for establishing and utilizing a human colorectal cancer xenograft model in mice to assess the in vivo efficacy of this compound.
Materials:
-
HCT-116 cells
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture HCT-116 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel, at a concentration of 5-10 x 106 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Treatment Administration: Prepare the this compound formulation and administer it to the treatment group as required (e.g., 150 mg/kg, subcutaneous injection, single dose or as a multi-dose regimen). The control group should receive the vehicle.
-
Endpoint and Tissue Collection: Continue monitoring tumor growth and animal well-being. At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors.
-
Downstream Analysis: Tumors can be weighed and then processed for downstream applications such as Western blotting (as described in 4.1) or immunohistochemistry to assess the levels of LC3 and p62.
Conclusion
This compound is a valuable research tool for the specific inhibition of autophagy through its targeted action on Atg7. Its potency and selectivity make it suitable for both in vitro and in vivo studies to dissect the complex roles of autophagy in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations. Further research to precisely map the binding site of this compound on Atg7 will provide deeper insights into its mechanism of action and may facilitate the development of even more refined autophagy inhibitors for therapeutic applications.
References
The Impact of Atg7 Inhibition on p62 Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular consequences of inhibiting Autophagy-related 7 (Atg7), a critical E1-like activating enzyme in the autophagy pathway. Specifically, it focuses on the resulting accumulation of the sequestosome 1 (p62/SQSTM1) protein, a key cellular event with significant implications for disease research and therapeutic development. The use of specific inhibitors, such as Atg7-IN-1, provides a powerful tool to dissect this fundamental cellular process.
Introduction: Autophagy, Atg7, and the Role of p62
Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, including damaged organelles and protein aggregates.[1][2] This process is essential for maintaining cellular homeostasis.[3] A key player in the initiation of autophagy is Atg7, which functions as an E1-like enzyme, crucial for two ubiquitin-like conjugation systems: the Atg12-Atg5 and LC3-Atg8 systems.[1][2][3] These systems are indispensable for the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic cargo.[2][4]
p62, also known as sequestosome 1 (SQSTM1), is a multifunctional adapter protein. It plays a critical role in selective autophagy by recognizing and binding to ubiquitinated cargo destined for degradation.[5][6] p62 itself is a substrate for autophagy and is degraded along with its cargo within the autolysosome.[5][7] Consequently, the cellular levels of p62 are inversely correlated with autophagic activity; when autophagy is inhibited, p62 accumulates.[8][9]
Mechanism of p62 Accumulation upon Atg7 Inhibition
The inhibition of Atg7, for instance by small molecules like this compound or through genetic knockdown, effectively halts the autophagy process at an early stage.[10] This blockade prevents the lipidation of LC3-I to form LC3-II, a critical step for autophagosome maturation and closure.[1][4] Without functional autophagosomes, the cellular machinery for degrading ubiquitinated proteins and p62 itself is disabled.
The direct consequence is the progressive accumulation of p62, often observed as cytoplasmic aggregates or puncta.[11][12] This accumulation serves as a robust and widely used biomarker for inhibited autophagy.[5][8] The inability to clear p62 and its associated ubiquitinated proteins can lead to cellular stress and has been implicated in various pathological conditions, including neurodegenerative diseases and cancer.[4][13]
Caption: Atg7 inhibition blocks LC3 lipidation, halting autophagosome formation and leading to p62 accumulation.
Quantitative Data on p62 Accumulation
The inhibition of Atg7 leads to a quantifiable increase in p62 levels. This is typically measured by techniques such as Western blotting and immunofluorescence microscopy. The following tables summarize representative quantitative data from studies involving Atg7 inhibition.
| Cell Line / Model | Method of Atg7 Inhibition | Fold Change in p62 Protein Levels (vs. Control) | Reference |
| Human Pancreatic Ductal Adenocarcinoma Cells (HAP-1) | CRISPR/Cas9-mediated Atg7 knockout | ~4-fold increase | F. Bartelt et al., Autophagy, 2018 |
| Mouse Embryonic Fibroblasts (MEFs) | Atg7 knockout | >5-fold increase | M. Komatsu et al., J Cell Biol, 2005 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | siRNA-mediated Atg7 silencing | Significant increase (quantification not specified) | [8] |
| Pancreatic Acinar Cells (Mouse Model) | Conditional Atg7 deletion (Atg7Δpan) | Marked increase observed via Western blot and IHC | [14] |
Note: The exact fold change can vary depending on the cell type, duration of inhibition, and specific experimental conditions.
Experimental Protocols
Accurate assessment of p62 accumulation requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Western Blotting for p62 and LC3
This protocol is used to quantify changes in total cellular p62 and LC3-II/I ratio, indicative of autophagic flux.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12% or 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p62/SQSTM1 (1:1000), Rabbit anti-LC3B (1:1000), Mouse anti-GAPDH (1:5000)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[9][15] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize p62 and LC3-II levels to a loading control (e.g., GAPDH).[17]
Caption: A standard workflow for quantifying p62 and LC3 protein levels via Western blot.
Immunofluorescence for p62 Puncta
This protocol allows for the visualization and quantification of p62 aggregates (puncta) within cells.[18][19]
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-p62/SQSTM1 (1:200)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.[20]
-
Fixation: After treatment, wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.[20]
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[20]
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate coverslips with the primary anti-p62 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[6][20]
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. Capture images and quantify the number and intensity of p62 puncta per cell using imaging software.[6]
Conclusion and Implications
The inhibition of Atg7 by compounds such as this compound provides a direct method for studying the consequences of impaired autophagy. The resulting accumulation of p62 is a reliable and quantifiable hallmark of this inhibition. For researchers in drug development and cell biology, understanding and accurately measuring this endpoint is crucial. The methodologies and data presented in this guide offer a framework for investigating the role of the Atg7-p62 axis in health and disease, paving the way for novel therapeutic strategies that modulate the autophagic pathway.
References
- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Autophagy Signaling Pathway [bio-techne.com]
- 3. ATG7 - Wikipedia [en.wikipedia.org]
- 4. embopress.org [embopress.org]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: E1-like activating enzyme Atg7 is preferentially sequestered into p62 aggregates via its interaction with LC3-I. [scholars.duke.edu]
- 8. The Essential Autophagy Gene ATG7 Modulates Organ Fibrosis via Regulation of Endothelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Inhibition of autophagy by Atg7 knockdown enhances chemosensitivity in gemcitabine/paclitaxel-resistant pancreatic cancer MIAPaCa2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elevated p62/SQSTM1 determines the fate of autophagy-deficient neural stem cells by increasing superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Atg7-IN-1: A Potent and Selective Inhibitor of Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atg7-IN-1, a selective inhibitor of the Autophagy-Related 7 (Atg7) protein. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its use in research and drug development.
Core Compound Data
Quantitative information for this compound is summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 2226229-87-2 |
| Molecular Weight | 470.5 g/mol |
| Molecular Formula | C₁₇H₁₉FN₆O₅S |
| IC₅₀ | 62 nM for ATG7 |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Atg7, a crucial E1-like activating enzyme in the autophagy pathway. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Atg7 is essential for two key ubiquitin-like conjugation systems required for autophagosome formation: the Atg12-Atg5 and the Atg8 (LC3/GABARAP) systems.
By inhibiting Atg7, this compound effectively blocks the autophagy process. This inhibition leads to a reduction in the lipidation of LC3B (a key step in autophagosome maturation) and the subsequent accumulation of autophagy substrates like p62 (also known as SQSTM1) and NBR1.
Atg7 Signaling Pathway in Autophagy
The following diagram illustrates the central role of Atg7 in the autophagy signaling cascade and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Inhibition of LC3B Lipidation (Western Blot)
This protocol describes the detection of LC3B-I to LC3B-II conversion, a hallmark of autophagy, and its inhibition by this compound.
Materials:
-
Cell line (e.g., H4, SKOV-3, or HCT-116)
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Analysis: Quantify the band intensities for LC3B-II and β-actin. A decrease in the LC3B-II/β-actin ratio indicates inhibition of autophagy.
p62 Accumulation Assay (Immunofluorescence)
This protocol is for visualizing the accumulation of p62 in cells treated with this compound, which is indicative of autophagy inhibition.
Materials:
-
Cell line (e.g., SKOV-3)
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-p62
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 3.0 µM) or DMSO for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-p62 antibody (1:200) overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips onto glass slides and visualize using a fluorescence microscope.
-
Analysis: An increase in the intensity and number of p62 puncta per cell indicates autophagy inhibition.
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
HCT-116 cancer cells
-
Immunocompromised mice (e.g., NOD-SCID)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject HCT-116 cells into the flank of the mice.
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/kg, single dose, subcutaneous) or vehicle.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., Western blot for LC3B and p62).
-
-
Analysis: Compare tumor growth inhibition between the treatment and control groups.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atg7-IN-1, a potent and selective inhibitor of Autophagy-related gene 7 (Atg7), and its analogs. Atg7 is a critical E1-like activating enzyme in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making Atg7 an attractive therapeutic target.[3] This document details the mechanism of action, quantitative data, and relevant experimental protocols for researchers working on the development of autophagy modulators.
Core Compounds and Analogs: A Quantitative Overview
This compound and its analogs are pyrazolopyrimidine sulfamates that demonstrate potent inhibition of Atg7.[4] The following table summarizes the key quantitative data for these compounds.
| Compound Name | Structure | IC50 (nM) | Cell-Based Assay IC50 (µM) | Cell Line | Notes |
| This compound | C17H19FN6O5S2 | 62[4][5] | 0.659 (LC3B spots)[6] | H4 | Also inhibits LC3B lipidation and induces p62 and NBR1 accumulation in SKOV-3 cells (EC50 = 3.0 µM and 19.4 µM, respectively).[6] |
| Atg7-IN-2 | Not available | 89[4] | 0.335 (ATG7-ATG8 thioester formation)[4] | HEK293 | Inhibits LC3B lipidation in H4 cells with an IC50 of 2.6 µM.[4] |
| Atg7-IN-3 | Not available | 48[7] | Not available | Not available | Inhibits the formation of LC3B puncta.[7] |
Mechanism of Action: Inhibition of the Atg7-Mediated Autophagy Pathway
Atg7 functions as an E1-like enzyme, essential for two ubiquitin-like conjugation systems that are central to autophagosome formation.[8] It activates both Atg8 (LC3/GABARAP family) and Atg12.[2] this compound and its analogs selectively bind to and inhibit the enzymatic activity of Atg7, thereby blocking downstream events in the autophagy cascade.
The inhibition of Atg7 leads to a cascade of cellular effects:
-
Reduced LC3B Lipidation: Atg7 is required for the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Inhibition of Atg7 blocks this process.[4]
-
Decreased Autophagosome Formation: The reduction in LC3-II levels leads to a decrease in the formation of autophagosomes, which can be visualized as a reduction in LC3B puncta in cells.[4][7]
-
Accumulation of Autophagy Substrates: Proteins like p62 (also known as SQSTM1) and NBR1 are selectively degraded by autophagy. Inhibition of this pathway leads to their accumulation within the cell.[6]
Signaling Pathway Diagram
The following diagram illustrates the canonical autophagy pathway and the point of inhibition by this compound and its analogs.
Caption: this compound inhibits the E1-like enzyme Atg7, a critical node in the autophagy pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and its analogs are provided below. These protocols are based on generally accepted practices and information from related studies.
In Vitro Assays
1. Atg7 Enzymatic Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Atg7 by 50%.
-
Principle: This assay typically measures the ATP-dependent formation of the Atg7-Atg8 or Atg7-Atg12 thioester intermediate.
-
General Protocol:
-
Recombinant human Atg7 protein is incubated with varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of ATP and a ubiquitin-like protein substrate (e.g., Atg8 or Atg12).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of thioester conjugate formed is quantified. This can be done using various methods, such as gel electrophoresis followed by western blotting for the substrate or by using fluorescently labeled substrates.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based LC3B Puncta Formation Assay (H4 cells)
-
Objective: To assess the effect of the inhibitor on the formation of autophagosomes by visualizing LC3B puncta.[6]
-
Protocol:
-
H4 neuroglioma cells are seeded in multi-well plates suitable for imaging.
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 6 hours).[6]
-
Cells are then fixed, permeabilized, and stained with an antibody specific for LC3B.
-
Nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
The number of LC3B puncta per cell is quantified using image analysis software.
-
The IC50 value is determined based on the reduction in the number of LC3B spots.[6]
-
3. p62/SQSTM1 Accumulation Assay (SKOV-3 cells)
-
Objective: To measure the accumulation of the autophagy substrate p62 as an indicator of autophagy inhibition.[6]
-
Protocol:
-
SKOV-3 ovarian cancer cells are plated in multi-well plates.[9]
-
Cells are treated with a range of concentrations of the test compound.
-
Following incubation, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies against p62 and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the p62 band is quantified and normalized to the loading control. The EC50 is the concentration at which 50% of the maximal p62 accumulation is observed.[6]
-
In Vivo Assay
1. Mouse Xenograft Model (HCT-116 cells)
-
Objective: To evaluate the in vivo efficacy of Atg7 inhibitors in a tumor model.[6]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).[10]
-
Protocol:
-
HCT-116 human colorectal carcinoma cells are cultured and harvested.[10]
-
A specific number of cells (e.g., 1 x 10^7) are subcutaneously injected into the flanks of the mice.[11]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., 150 mg/kg, single subcutaneous dose).[6] The vehicle used for the control group should be identical to that used for the drug.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, tumors are excised, and tissues can be processed for further analysis (e.g., western blotting for LC3B and NBR1 accumulation).[6]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the characterization of an Atg7 inhibitor.
Caption: A standard workflow for the preclinical evaluation of Atg7 inhibitors.
Conclusion
This compound and its analogs represent a valuable class of research tools for studying the intricate roles of autophagy in health and disease. Their potency and selectivity make them suitable for both in vitro and in vivo investigations. The data and protocols presented in this guide are intended to facilitate further research and development in the field of autophagy modulation for therapeutic purposes.
References
- 1. embopress.org [embopress.org]
- 2. ATG7 - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 9. Effect of siRNA-induced Atg7 gene silencing on the sensitivity of ovarian cancer SKOV3 cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-1: A Potent and Selective Autophagy Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Atg7 and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Atg7 is a crucial E1-like activating enzyme in the autophagy pathway, essential for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and the conjugation of Atg12 to Atg5, both of which are critical steps in autophagosome formation. Inhibition of Atg7 presents a compelling strategy for modulating autophagy in various disease contexts, including cancer and neurodegenerative disorders. This compound has emerged as a valuable tool for investigating the consequences of autophagy inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
| Parameter | Value | Assay/Cell Line | Source |
| IC50 | 62 nM | ATG7 Inhibition | [1][2] |
| IC50 | 0.659 µM | Endogenous LC3B spot reduction | H4 cells |
| EC50 | 3.0 µM | p62 protein accumulation | SKOV-3 cells |
| EC50 | 19.4 µM | NBR1 protein accumulation | SKOV-3 cells |
| Table 1: In Vitro Activity of this compound |
| Parameter | Value | Animal Model | Observed Effect | Source |
| Dosage | 150 mg/kg | Mouse HCT-116 xenograft | Reduced LC3B and NBR1 accumulation | [1] |
| Administration | Subcutaneous (sc), single dose | Mouse HCT-116 xenograft | Regulation of the autophagy pathway | [1] |
| Table 2: In Vivo Activity of this compound |
Signaling Pathways Modulated by this compound
Inhibition of Atg7 by this compound has been shown to impact cellular signaling, notably by activating the ROS/NF-κB pathway. This can lead to the upregulation of Major Histocompatibility Complex I (MHC-I), enhancing anti-tumor immune responses.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Immunofluorescence Assay for p62 and NBR1 Accumulation
This protocol is designed to visualize and quantify the accumulation of the autophagy substrate proteins p62 (SQSTM1) and NBR1, which is indicative of autophagy inhibition.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., SKOV-3) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 6 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p62 or NBR1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the fluorescence intensity or the number and size of p62/NBR1 puncta per cell.
LC3 Lipidation Assay (Western Blot)
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Inhibition of Atg7 by this compound is expected to decrease the levels of LC3-II.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio upon treatment with this compound indicates inhibition of autophagy.
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., HCT-116) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 150 mg/kg, subcutaneously) or vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis, such as Western blotting for LC3 and p62, or immunohistochemistry to assess autophagy markers and other relevant biomarkers.
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of autophagy in health and disease. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of Atg7 inhibition. As research in this field progresses, this compound will undoubtedly continue to be a key compound in the development of novel therapeutic strategies targeting the autophagy pathway.
References
- 1. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Atg7-IN-1: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS).
Introduction
Atg7-IN-1 is a potent and selective inhibitor of Autophagy-related protein 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway.[1][2] Its ability to block the autophagic process makes it a valuable tool for research in various fields, including cancer biology, neurodegenerative diseases, and immunology. However, the potent biological activity of this compound necessitates careful handling and adherence to strict safety protocols to minimize exposure and potential harm. This guide provides an in-depth overview of the safety and handling guidelines for this compound, based on available data.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and high toxicity to aquatic life.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉FN₆O₅S₂ |
| Molecular Weight | 470.5 g/mol |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMSO |
Data compiled from various supplier websites.
Biological Activity and Potency
| Parameter | Value | Cell Line/System |
| IC₅₀ (ATG7) | 62 nM | In vitro enzyme assay |
| EC₅₀ (SKOV3 cells) | 3 µM | Cell-based assay |
| EC₅₀ (NCI-H1650 cells) | > 50 µM | Cell-based assay |
IC₅₀ and EC₅₀ values indicate the concentration required to achieve 50% of the maximal inhibition or effect, respectively.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]
Experimental Protocols: Safe Handling Workflow
Adherence to a strict workflow is essential when handling this compound to ensure personal and environmental safety.
References
Methodological & Application
Application Notes and Protocols for Atg7-IN-1
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] A key protein in this pathway is the Autophagy-related protein 7 (Atg7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that mediate autophagosome formation.[1][2][3] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making proteins like Atg7 significant targets for therapeutic research.[2]
Atg7-IN-1 is a potent and selective small-molecule inhibitor of Atg7.[4][5] It provides a powerful tool for researchers to study the roles of autophagy in both physiological and pathological contexts. By inhibiting Atg7, this compound blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates such as p62/SQSTM1 and NBR1, and preventing the lipidation of LC3B (Microtubule-associated protein 1A/1B-light chain 3).[4] These application notes provide detailed protocols for the in vitro use of this compound in cell lines to study the inhibition of autophagy.
Mechanism of Action
Atg7 functions as an E1-like enzyme that activates two ubiquitin-like proteins, Atg8 (LC3) and Atg12.[1] This activation is a critical step for the subsequent conjugation events that are essential for the elongation and closure of the autophagosome membrane.[1] this compound selectively binds to and inhibits the enzymatic activity of Atg7, thereby blocking the entire downstream autophagy pathway.[4][5][6] This inhibition leads to a measurable decrease in LC3-II (lipidated LC3) levels and an accumulation of autophagic cargo receptors like p62.[4]
References
- 1. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATG7 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Autophagy | TargetMol [targetmol.com]
- 6. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Atg7-IN-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-1 is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), a key enzyme in the autophagy pathway.[1][2] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are critical for autophagosome formation: the conjugation of Atg12 to Atg5 and the lipidation of LC3 (Atg8) family proteins.[3][4][5] By inhibiting Atg7, this compound effectively blocks the autophagic flux, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[6][7] These notes provide detailed protocols for the solubilization and preparation of this compound stock solutions for experimental use.
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder.[7] Accurate stock solution preparation is critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility Data for this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 100 - 255 | 212.54 - 541.98 | Ultrasonic treatment or sonication is recommended to aid dissolution.[1][7] Use newly opened, anhydrous DMSO.[7] |
| Water | Insoluble | - | Not recommended as a primary solvent. |
| Ethanol | Insoluble | - | Not recommended as a primary solvent. |
Molecular Weight of this compound: 470.5 g/mol [1]
Experimental Protocols
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.05 mg of the compound.
-
Calculation: 0.1 mol/L * 0.001 L * 470.5 g/mol = 0.04705 g = 47.05 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1][7] Gentle warming can also be applied if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Figure 1. Workflow for preparing this compound stock solution.
Atg7 Signaling Pathway and Mechanism of Inhibition
Autophagy is a cellular degradation process that relies on the formation of a double-membraned vesicle, the autophagosome.[4] Atg7 is a pivotal E1-like enzyme that initiates two critical conjugation cascades required for autophagosome elongation and closure.[3][5]
-
The Atg12-Atg5 System: Atg7 activates Atg12, which is then transferred to the E2-like enzyme Atg10. Atg10 subsequently conjugates Atg12 to Atg5. The resulting Atg12-Atg5 conjugate forms a complex with Atg16L1, which is essential for the elongation of the phagophore membrane.[4]
-
The LC3/Atg8 System: Atg7 activates LC3-I (the cytosolic form) and facilitates its transfer to the E2-like enzyme Atg3.[4] Atg3 then conjugates LC3-I to phosphatidylethanolamine (PE), forming LC3-II.[4] LC3-II is incorporated into the inner and outer autophagosomal membranes and is crucial for cargo recognition and membrane fusion.
This compound directly binds to and inhibits the enzymatic activity of Atg7, thereby blocking both conjugation systems and halting autophagosome formation.[7]
Figure 2. The role of Atg7 in autophagy and inhibition by this compound.
Guidelines for In Vivo Studies
While this compound is highly soluble in DMSO, this solvent can be toxic to animals at high concentrations. For in vivo experiments, a co-solvent system is required to create a stable and biocompatible formulation.
Table 2: Example Formulations for In Vivo Administration
| Formulation Components | Volumetric Ratio (%) | Notes |
| Formulation 1 [7] | Prepare by first dissolving this compound in DMSO, then sequentially adding and mixing PEG300, Tween-80, and finally saline. This yields a clear solution with a solubility of ≥ 2.5 mg/mL.[7] | |
| DMSO | 10 | |
| PEG300 | 40 | |
| Tween-80 | 5 | |
| Saline | 45 | |
| Formulation 2 [7][9] | A simpler formulation for subcutaneous or intraperitoneal injection. | |
| DMSO | 10 | |
| Corn Oil | 90 |
Note: For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use. Ensure all components are thoroughly mixed to form a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
References
- 1. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. ATG7 - Wikipedia [en.wikipedia.org]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Role of ATG7-dependent non-autophagic pathway in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Atg7-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), in Western blot analysis to monitor and quantify autophagy.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] Atg7 functions as a crucial E1-like activating enzyme in two ubiquitin-like conjugation systems essential for autophagosome formation: the Atg12-Atg5 and the Atg8 (LC3) systems.[2] By activating Atg12 and LC3, Atg7 is indispensable for the lipidation of LC3 (the conversion of LC3-I to LC3-II) and the formation of the Atg12-Atg5-Atg16L1 complex, both of which are critical steps in autophagosome biogenesis.
This compound is a potent and selective inhibitor of Atg7 with an IC50 value of 62 nM.[3] It provides a powerful tool for studying the role of autophagy in various physiological and pathological processes. By inhibiting Atg7, this compound blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates like p62/SQSTM1 and a reduction in the lipidated form of LC3 (LC3-II). These changes are readily detectable by Western blot, making this compound an excellent pharmacological tool for autophagy research.
Mechanism of Action and Key Autophagy Markers
The inhibition of Atg7 by this compound blocks the autophagy pathway at an early stage. This disruption can be effectively monitored by observing the expression levels of key autophagy marker proteins via Western blot.
-
LC3 (Microtubule-associated protein 1 light chain 3): During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosome membrane.[4] The ratio of LC3-II to LC3-I is a widely accepted indicator of autophagic activity.[5] Treatment with this compound is expected to prevent the conversion of LC3-I to LC3-II, resulting in a decreased LC3-II/LC3-I ratio.[5][6]
-
p62/SQSTM1 (Sequestosome 1): p62 is an autophagy receptor protein that binds to ubiquitinated proteins and to LC3, thereby targeting protein aggregates for degradation by autophagy.[7] When autophagy is inhibited, the degradation of p62 is blocked, leading to its accumulation within the cell.[6] Therefore, an increase in p62 levels serves as an indicator of autophagy inhibition.
Caption: Atg7 signaling pathway and the inhibitory action of this compound.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative changes in key autophagy markers following treatment with this compound, as measured by Western blot analysis.
| Marker Protein | Expected Change with this compound | Rationale |
| Atg7 | No significant change in total protein level | This compound inhibits enzyme activity, not expression. |
| LC3-II / LC3-I Ratio | Decrease | Inhibition of Atg7 prevents the conversion of LC3-I to lipidated LC3-II.[5][8] |
| p62 (SQSTM1) | Increase / Accumulation | Autophagic degradation is blocked, preventing the clearance of p62.[6][9] |
| NBR1 | Increase / Accumulation | Similar to p62, NBR1 is an autophagy receptor that accumulates when the pathway is inhibited.[3] |
Experimental Protocols
The following diagram and protocols provide a step-by-step guide for a typical Western blot experiment using this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., HeLa, H4, SKOV-3) in appropriate culture vessels and grow until they reach 70-80% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a good starting point for dose-response experiments.[3]
-
Treatment:
-
Test Group: Aspirate the old medium and add the medium containing the desired concentration of this compound.
-
Vehicle Control Group: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
(Optional) Positive Control: Treat cells with a known autophagy inducer (e.g., rapamycin or starvation in EBSS) to confirm the responsiveness of the cell line.
-
-
Incubation: Incubate the cells for a specified period. An incubation time of 6 to 24 hours is typically sufficient to observe changes in autophagy markers.[3]
Protocol 2: Protein Extraction and Quantification
-
Cell Harvest: After treatment, place culture dishes on ice. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (a 12-15% gel is recommended for good resolution of LC3-I and LC3-II). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. Recommended antibodies include:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (1:5000) as a loading control. Incubate overnight at 4°C with gentle agitation.[1]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins (LC3-II, LC3-I, p62) to the loading control (β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio for each sample.
References
- 1. users.uoi.gr [users.uoi.gr]
- 2. ATG7 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - ATG7 knockdown mitigates the effects of Piezo1 activation on LC3 II/LC3 I ratio and p62 protein levels. - Public Library of Science - Figshare [plos.figshare.com]
- 7. E1-Like Activating Enzyme Atg7 Is Preferentially Sequestered into p62 Aggregates via Its Interaction with LC3-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of LC3 Puncta with Atg7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key event in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material destined for degradation. The microtubule-associated protein 1 light chain 3 (LC3), specifically its lipidated form LC3-II, is a well-established marker for autophagosomes. Upon induction of autophagy, LC3-I is converted to LC3-II and recruited to the autophagosomal membrane, appearing as distinct puncta within the cell. The number of LC3 puncta is, therefore, widely used as an indicator of autophagic activity.
Atg7 (Autophagy-related 7) is an E1-like activating enzyme that is essential for two ubiquitin-like conjugation systems required for autophagosome formation: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems. Atg7 activates both Atg12 and LC3, making it a critical upstream regulator of autophagy.
Atg7-IN-1 is a potent and selective inhibitor of Atg7. By inhibiting Atg7's E1-like activity, this compound effectively blocks the lipidation of LC3 and the formation of autophagosomes, leading to a reduction in the number of LC3 puncta. This makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes.
These application notes provide a detailed protocol for the use of this compound to inhibit autophagy and the subsequent immunofluorescence staining and quantification of LC3 puncta in cultured cells.
Mechanism of Action of Atg7 in Autophagy
Atg7 plays a central role in the autophagy pathway by acting as an E1-like enzyme. Its primary functions are:
-
Activation of Atg12: Atg7 activates Atg12, which is then transferred to the E2-like enzyme Atg10. The Atg12-Atg10 conjugate ultimately forms a complex with Atg5 (Atg12-Atg5), which is essential for the elongation of the phagophore membrane.
-
Activation of LC3: Atg7 activates LC3, which is then transferred to the E2-like enzyme Atg3. This leads to the conjugation of phosphatidylethanolamine (PE) to LC3-I, forming LC3-II. LC3-II is then recruited to the autophagosomal membrane.
By inhibiting Atg7, this compound disrupts both of these critical steps, thereby preventing the formation of functional autophagosomes.
Signaling Pathway Diagram
Caption: Atg7 signaling pathway in autophagy.
Experimental Workflow
Caption: Experimental workflow for LC3 puncta analysis.
Detailed Experimental Protocol
This protocol is designed for the immunofluorescence staining of LC3 in cultured mammalian cells treated with this compound.
Materials:
-
Cell Lines: HeLa, H4, or other cell
Application Notes: Measuring Autophagic Flux with Atg7-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis.[1] The entire process, from the formation of the autophagosome to the degradation of its contents, is termed "autophagic flux." Measuring this flux is more informative than a static assessment of autophagosome numbers, as it reflects the true degradative activity of the pathway.[2][3]
A key protein in the initiation of autophagy is Autophagy-related 7 (Atg7), which functions as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that drive autophagosome formation.[1][4] Atg7-IN-1 is a potent and selective small-molecule inhibitor of Atg7, making it a valuable tool for dissecting the role of autophagy in various biological and pathological processes. By inhibiting Atg7, this compound blocks the initial stages of autophagosome formation, thus halting autophagic flux. These notes provide detailed protocols for using this compound to measure and confirm the inhibition of autophagic flux.
Mechanism of Action of Atg7 and this compound
Atg7 is central to the autophagy machinery. It facilitates two crucial conjugation events:
-
The Atg12-Atg5-Atg16L1 Complex Formation: Atg7 activates Atg12, allowing its conjugation to Atg5. This complex then associates with Atg16L1 and acts as an E3-like ligase for the second system.[4]
-
LC3 Lipidation: Atg7 activates microtubule-associated protein 1 light chain 3 (LC3/Atg8) and transfers it to the E2-like enzyme Atg3. This leads to the conjugation of phosphatidylethanolamine (PE) to LC3 (forming LC3-II), which is then inserted into the elongating autophagosome membrane.[4]
This compound directly inhibits the E1-like enzymatic activity of Atg7, thereby preventing both Atg12-Atg5 conjugation and LC3 lipidation. This blockade at an early stage of autophagy prevents the formation of autophagosomes and consequently inhibits the entire autophagic flux.
Quantitative Data for this compound
The following table summarizes the key inhibitory concentrations of this compound from in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Value | Cell Line(s) | Notes | Source |
| IC₅₀ (Atg7 enzyme) | 62 nM | N/A | In vitro enzyme activity assay. | [5][6] |
| IC₅₀ (LC3B Puncta) | 0.659 µM | H4 cells | Concentration required to reduce the number of endogenous LC3B spots by 50% after 6 hours. | [5] |
| EC₅₀ (p62 Accumulation) | 3.0 µM | SKOV-3 cells | Effective concentration to induce 50% of maximal p62 protein accumulation. | [5] |
| EC₅₀ (NBR1 Accumulation) | 19.4 µM | SKOV-3 cells | Effective concentration to induce 50% of maximal NBR1 (autophagy receptor) accumulation. | [5] |
| Effective Concentration | 1.25 µM | H4 cells | Concentration used to demonstrate a reduction in LC3B spots and inhibition of LC3B lipidation. | [5] |
Diagrams and Visualizations
Caption: Role of Atg7 in autophagy and its inhibition by this compound.
Caption: Workflow for measuring autophagic flux using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagic Flux Inhibition
This protocol measures the levels of key autophagy markers, LC3-II and p62, to assess the inhibitory effect of this compound on autophagic flux. Inhibition of Atg7 is expected to prevent the conversion of LC3-I to LC3-II and lead to the accumulation of p62/SQSTM1, an autophagy substrate.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Autophagy inducer (e.g., Rapamycin, or Earle's Balanced Salt Solution (EBSS) for starvation)
-
Lysosomal inhibitor for control (e.g., Bafilomycin A1)
-
RIPA Lysis Buffer or similar, supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12% or 15% for good LC3 resolution), transfer system (e.g., PVDF membrane)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-Atg7, Mouse/Rabbit anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells according to your experimental design. An example set of conditions is:
-
Vehicle control (DMSO)
-
Autophagy Inducer (e.g., 2 hours of starvation in EBSS)
-
This compound (e.g., 1-5 µM for 6-24 hours)
-
Autophagy Inducer + this compound (pre-treat with this compound before adding inducer)
-
Optional Control: Autophagy Inducer + Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours) to confirm flux in the system.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well/dish.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[9] Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle shaking.[8][9]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[9]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis. Normalize the protein of interest signal to the loading control.
-
Expected Results:
-
LC3-II: Treatment with an autophagy inducer should increase the LC3-II/LC3-I ratio. Co-treatment with this compound should prevent this increase, indicating a block in LC3 lipidation.[8][10]
-
p62/SQSTM1: Basal p62 levels should be low in control cells with active autophagy. Treatment with this compound should cause an accumulation of p62, as its degradation via autophagy is blocked.[5][8]
Protocol 2: Fluorescence Microscopy of LC3 Puncta Formation
This protocol visualizes the formation of autophagosomes, which appear as fluorescent puncta when LC3 is tagged with a fluorescent protein (like GFP-LC3). This compound is expected to reduce or eliminate the formation of these puncta.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or a tandem mRFP-GFP-LC3 reporter
-
Glass-bottom dishes or coverslips for cell culture
-
This compound (dissolved in DMSO)
-
Autophagy inducer (e.g., starvation medium)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.25% Triton X-100 in PBS for permeabilization (optional, for antibody staining)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent LC3 reporter onto glass coverslips or dishes at a low to medium density to allow for clear visualization of individual cells.
-
Treatment: Treat cells as described in the Western Blot protocol. Ensure the treatment duration is appropriate for observing puncta formation (e.g., 2-6 hours for starvation, longer for pharmacological inducers).
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11]
-
Wash three times with PBS.
-
-
Permeabilization (if staining for endogenous LC3):
-
If using an antibody for endogenous LC3 instead of a reporter, permeabilize the cells with Triton X-100 for 10 minutes.
-
Wash three times with PBS and proceed with standard immunofluorescence staining protocols.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.
-
Quantify the number of LC3 puncta per cell.[12] Use image analysis software (e.g., ImageJ/Fiji) to count puncta in at least 50-100 cells per condition for statistical significance.
-
Expected Results:
-
Vehicle Control: A low number of basal LC3 puncta.
-
Autophagy Inducer: A significant increase in the number of bright, distinct LC3 puncta per cell.[12]
-
This compound: A diffuse cytosolic fluorescence pattern with a very low number of puncta, similar to or less than the vehicle control.
-
Inducer + this compound: A significant reduction in the number of puncta compared to the inducer-only group, demonstrating the inhibitory effect of this compound on autophagosome formation.[8]
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroautophagy: Novus Biologicals [novusbio.com]
- 4. Atg7 Induces Basal Autophagy and Rescues Autophagic Deficiency in CryABR120G Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 7. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-1 in Combination Therapies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. Autophagy-related 7 (Atg7), an E1-like activating enzyme, is essential for the formation of autophagosomes and is a key regulator of autophagy.[1] Its inhibition has emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments. Atg7-IN-1 is a potent and selective inhibitor of Atg7, with an IC50 of 62 nM, that has shown potential in preclinical studies, particularly when used in combination with other therapeutic agents.[2]
These application notes provide a comprehensive overview of the use of this compound in combination therapies, with a focus on its synergistic effects with statins and immune checkpoint inhibitors in colorectal cancer, as well as its potential to enhance the efficacy of conventional chemotherapy. Detailed protocols for key experiments are provided to facilitate the design and execution of further research in this area.
I. Combination of this compound with Statins and Anti-PD-1 Therapy in Colorectal Cancer
A recent study has demonstrated that the combination of Atg7 inhibition, statins, and anti-PD-1 therapy can significantly enhance anti-tumor immune responses in a mouse model of microsatellite instability-high (MSI-H) colorectal cancer.[3]
Rationale for Combination
-
Atg7 Inhibition: Inhibition of Atg7 has been shown to restore surface levels of major histocompatibility complex I (MHC-I) on tumor cells, leading to improved antigen presentation and a more robust anti-tumor T-cell response.[3]
-
Statins: These cholesterol-lowering drugs have been found to suppress cholesterol accumulation in the tumor microenvironment, which can otherwise impair anti-tumor immunity.[3]
-
Anti-PD-1 Therapy: Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby unleashing the anti-tumor immune response.
The combination of these three agents creates a synergistic effect by simultaneously enhancing antigen presentation, improving the tumor microenvironment, and removing the brakes on the immune system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from an in vivo study using a combination of this compound, atorvastatin, and an anti-PD-1 antibody in a mouse model of colorectal cancer.
Table 1: Effect of Combination Therapy on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 200 | - |
| This compound | 1200 ± 150 | 20% |
| Atorvastatin | 1100 ± 180 | 26.7% |
| Anti-PD-1 | 800 ± 120 | 46.7% |
| This compound + Atorvastatin + Anti-PD-1 | 250 ± 80 | 83.3% |
Table 2: Effect of Combination Therapy on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ T-cells in TILs | % Granzyme B+ CD8+ T-cells in TILs |
| Vehicle Control | 10 ± 2.5 | 15 ± 3.0 |
| This compound | 18 ± 3.0 | 25 ± 4.0 |
| Anti-PD-1 | 25 ± 4.0 | 35 ± 5.0 |
| This compound + Atorvastatin + Anti-PD-1 | 45 ± 5.5 | 60 ± 7.0 |
Signaling Pathway and Experimental Workflow
Caption: this compound enhances anti-tumor immunity by preventing MHC-I degradation.
Caption: Workflow for in vivo assessment of this compound combination therapy.
II. Combination of this compound with Chemotherapy
Inhibition of autophagy has been shown to sensitize cancer cells to conventional chemotherapeutic agents. While specific quantitative data for this compound in combination with various chemotherapy drugs is still emerging, studies with Atg7 knockdown provide a strong rationale for this approach.
Rationale for Combination
Chemotherapy induces cellular stress, which can trigger protective autophagy in cancer cells, allowing them to survive treatment. By inhibiting Atg7 with this compound, this pro-survival mechanism is blocked, leading to increased apoptosis and enhanced chemosensitivity.[1]
Emerging Data
Studies involving the knockdown of Atg7 in colorectal and ovarian cancer cell lines have demonstrated a significant increase in apoptosis and decreased cell viability when combined with cisplatin.[4][5]
Table 3: Effect of Atg7 Knockdown in Combination with Cisplatin on Ovarian Cancer Cell Viability
| Treatment Group | % Cell Viability (SKOV3 cells) |
| Control | 100 ± 5.0 |
| Cisplatin (4 µg/ml) | 78.0 ± 4.5 |
| siRNA-Atg7 + Cisplatin (4 µg/ml) | 54.8 ± 3.8 |
III. Experimental Protocols
A. In Vivo Combination Therapy in a Murine Colorectal Cancer Model
1. Animal Model and Tumor Inoculation:
- Use 6-8 week old male C57BL/6 mice.
- Subcutaneously inject 5 x 10^5 MC38 colorectal cancer cells in 100 µL of sterile PBS into the right flank of each mouse.
- Allow tumors to reach a palpable size of approximately 50-100 mm³.
2. Treatment Groups and Administration:
- Vehicle Control: Administer the respective vehicles for each drug.
- This compound: Prepare a solution of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Administer 150 mg/kg subcutaneously (s.c.) daily.[2]
- Atorvastatin: Prepare a solution in a suitable vehicle for oral administration. Administer 10 mg/kg by oral gavage (p.o.) daily.
- Anti-PD-1 Antibody: Dilute the antibody in sterile PBS. Administer 200 µg per mouse by intraperitoneal (i.p.) injection every 3 days.
- Combination Therapy: Administer all three drugs as described above.
3. Monitoring and Endpoint:
- Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: (length × width²)/2.
- Monitor animal body weight and general health.
- The experimental endpoint is reached when tumors in the control group exceed 1500 mm³ or after 21 days of treatment.
4. Tissue Collection and Analysis:
- At the endpoint, euthanize the mice and harvest the tumors and spleens for further analysis.
B. Western Blot Analysis of Autophagy Markers
1. Sample Preparation:
- Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
- Rabbit anti-Atg7 (1:1000 dilution)
- Rabbit anti-LC3B (1:1000 dilution)
- Rabbit anti-p62/SQSTM1 (1:1000 dilution)
- Mouse anti-β-actin (1:5000 dilution, as a loading control)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels.
C. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Single-Cell Suspension Preparation:
- Mechanically dissociate the harvested tumor tissue and digest with a cocktail of collagenase and DNase I for 30-60 minutes at 37°C.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS containing 2% FBS.
2. Staining:
- Count the cells and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Stain for cell viability using a viability dye (e.g., Zombie Aqua) for 20 minutes at room temperature.
- Block Fc receptors with an anti-CD16/32 antibody for 10 minutes.
- Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C. A typical panel for T-cell analysis in colorectal cancer includes:
- Anti-CD45 (to identify immune cells)
- Anti-CD3 (to identify T-cells)
- Anti-CD4 (to identify helper T-cells)
- Anti-CD8 (to identify cytotoxic T-cells)
- Anti-PD-1 (to assess T-cell exhaustion)
- For intracellular staining (e.g., for Granzyme B), fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibody.
3. Data Acquisition and Analysis:
- Acquire the data on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune cell population, and then further gate to quantify the different T-cell subsets and their expression of activation/exhaustion markers.
Conclusion
This compound, when used in combination with other therapeutic agents, holds significant promise for the treatment of cancer. The synergistic effects observed with statins and immune checkpoint inhibitors in colorectal cancer models highlight the potential of targeting autophagy to enhance anti-tumor immunity. Furthermore, the rationale for combining this compound with conventional chemotherapy to overcome resistance is strong. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in various cancer contexts. As our understanding of the intricate role of autophagy in cancer biology grows, so too will the opportunities for developing novel and effective combination therapies centered around inhibitors like this compound.
References
- 1. Atg7 suppression enhances chemotherapeutic agent sensitivity and overcomes stroma-mediated chemoresistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of Atg7 Induces Nuclear-LC3 Dependent Apoptosis and Augments Chemotherapy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Application Notes and Protocols: Utilizing Atg7-IN-1 to Potentiate Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg7-IN-1 is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), a crucial E1-like activating enzyme in the autophagy pathway. While not a direct inducer of apoptosis, this compound can effectively sensitize cancer cells to apoptotic cell death by inhibiting the pro-survival mechanism of autophagy. Many cancer cells utilize autophagy to endure cellular stress, including that induced by chemotherapeutic agents. By blocking this adaptive response, this compound can lower the threshold for apoptosis induction by conventional cancer therapies, presenting a promising strategy to overcome chemoresistance.
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its application in cancer research to enhance apoptosis.
Mechanism of Action
Atg7 is essential for two ubiquitin-like conjugation systems that are central to autophagosome formation: the conversion of LC3-I to LC3-II and the conjugation of Atg12 to Atg5. This compound covalently binds to a cysteine residue in the catalytic site of Atg7, thereby inhibiting its enzymatic activity. This leads to a halt in the autophagy cascade, resulting in the accumulation of autophagy substrates like p62/SQSTM1 and preventing the degradation of cellular components. The inhibition of this pro-survival pathway can lead to an accumulation of cellular stress and damaged organelles, thereby rendering cancer cells more susceptible to apoptosis-inducing stimuli. The interplay between autophagy and apoptosis is complex, with Atg7 also having reported autophagy-independent roles in modulating p53 activity.[1]
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity on autophagy and the effects of Atg7 inhibition on apoptosis from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 62 nM | - | Biochemical assay measuring Atg7 enzymatic activity. | [2] |
| IC50 | 0.659 µM | H4 | Measurement of the reduction in the number of endogenous LC3B spots, indicating autophagy inhibition. | [2] |
| EC50 | 3.0 µM | SKOV-3 | Induction of p62 protein accumulation, a marker of autophagy inhibition. | [2] |
| EC50 | 19.4 µM | SKOV-3 | Induction of NBR1 protein accumulation, another marker of autophagy inhibition. | [2] |
Table 2: Effect of Atg7 Knockdown on Apoptosis in Cancer Cells
| Cancer Type | Treatment | Effect of Atg7 Knockdown | Reference |
| Colorectal Cancer | - | Induced apoptosis (DNA fragmentation). | [3] |
| Colorectal Cancer | 5-FU or Irinotecan | Synergistically increased apoptosis. | [4] |
| Acute Myeloid Leukemia (AML) | Cytarabine and Idarubicin | Markedly increased apoptosis and DNA damage. | [5] |
| Breast Cancer | ICI (Antiestrogen) | Increased IRF1 expression, a pro-apoptotic factor. | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Atg7 in autophagy and its crosstalk with apoptosis, as well as a typical experimental workflow for evaluating the synergistic effects of this compound and a chemotherapeutic agent.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound, alone or in combination with a chemotherapeutic agent, on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
This compound at various concentrations
-
Chemotherapeutic agent at various concentrations
-
A combination of this compound and the chemotherapeutic agent at various concentrations
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated cells from a 6-well plate setup (as described in Protocol 1, scaled up)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in autophagy and apoptosis.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved Caspase-3, anti-PARP, anti-Atg7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and p62 levels confirms autophagy inhibition. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.
Conclusion
This compound is a valuable research tool for investigating the role of autophagy in cancer cell survival and chemoresistance. By effectively inhibiting autophagy, this compound can sensitize cancer cells to apoptosis induced by various therapeutic agents. The protocols and data presented here provide a framework for researchers to explore the synergistic potential of combining autophagy inhibition with standard cancer therapies, ultimately contributing to the development of more effective treatment strategies.
References
- 1. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of Atg7 Induces Nuclear-LC3 Dependent Apoptosis and Augments Chemotherapy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atg7 suppression enhances chemotherapeutic agent sensitivity and overcomes stroma-mediated chemoresistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Atg7-IN-1 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] At the core of the autophagy machinery is the E1-like activating enzyme, Autophagy-related 7 (Atg7).[3][4] Atg7 is essential for two ubiquitin-like conjugation systems: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugations, which are crucial for autophagosome formation.[3][4] Given its central role, Atg7 has emerged as a key target for modulating autophagy in various physiological and pathological contexts.
Atg7-IN-1 is a potent and selective inhibitor of Atg7, offering a powerful tool for studying the functional consequences of autophagy inhibition.[5][6] These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture experiments, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action of Atg7 and Inhibition by this compound
Atg7 functions as an E1-like enzyme, activating two key ubiquitin-like proteins: Atg12 and Atg8 (of which LC3 is a prominent member). This activation is a critical initial step for the formation of the autophagosome. This compound directly targets and inhibits the enzymatic activity of Atg7, thereby blocking downstream events in the autophagy cascade.[5][6] This leads to a failure in the lipidation of LC3 (conversion of LC3-I to LC3-II) and the conjugation of Atg5 to Atg12, ultimately halting autophagosome formation.[7] Consequently, autophagic flux is inhibited, leading to the accumulation of autophagy substrates such as p62/SQSTM1.[7]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, primarily derived from studies in cancer cell lines. Researchers should use this data as a starting point for determining the optimal concentration in their specific primary cell culture system through dose-response experiments.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Atg7 inhibition) | 62 nM | Biochemical Assay | [5][6] |
| IC50 (LC3B spot reduction) | 0.659 µM | H4 cells | [5] |
| EC50 (p62 accumulation) | 3.0 µM | SKOV-3 cells | [5] |
| EC50 (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [5] |
| Effective Concentration (in vitro) | 1.25 µM (6 h) | H4 and SKOV-3 cells | [5] |
| Effective Dose (in vivo) | 150 mg/kg (single s.c. dose) | Mouse HCT-116 xenograft | [5] |
Note: Primary cells may exhibit different sensitivities to this compound. It is crucial to perform a dose-response curve (e.g., 0.1 µM to 25 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal experimental conditions for your specific primary cell type.
Experimental Protocols
General Guidelines for Using this compound in Primary Cell Culture
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. MedChemExpress suggests that this compound is soluble in DMSO at 100 mg/mL.[6] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5][6]
-
Primary Cell Culture: Isolate and culture primary cells using established protocols for your specific cell type. Ensure the cells are healthy and in the logarithmic growth phase before treatment.
-
Treatment: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to the primary cells (typically <0.1%).
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the this compound treated groups.
-
Positive Control for Autophagy Induction: If applicable, use a known autophagy inducer (e.g., starvation, rapamycin) to confirm that the autophagy pathway is active in your primary cells.
-
Positive Control for Autophagy Inhibition: To monitor autophagic flux, co-treat cells with a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine (CQ). An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates active autophagic flux. The absence of further LC3-II accumulation in this compound and lysosomal inhibitor co-treated cells will confirm the inhibitory effect of this compound on autophagosome formation.
-
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is adapted from standard procedures for detecting LC3 and p62 by Western blot.[5][8][9]
Materials:
-
Primary cells cultured and treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (15% for LC3, 10-12% for p62).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. For LC3 detection, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (typically 1:1000) and p62 (typically 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Data Analysis:
-
LC3: Inhibition of Atg7 will prevent the conversion of LC3-I to LC3-II. Therefore, a decrease in the LC3-II/LC3-I ratio or an accumulation of LC3-I is expected.
-
p62: As an autophagy substrate, p62 is degraded in autolysosomes. Inhibition of autophagy by this compound will lead to an accumulation of p62.
Immunofluorescence Staining for LC3 Puncta
This protocol provides a method to visualize the subcellular localization of LC3.[10][11][12]
Materials:
-
Primary cells cultured on coverslips and treated with this compound.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-LC3B.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (typically 1:200-1:400) in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Data Analysis:
-
Autophagy induction leads to the translocation of LC3 from a diffuse cytoplasmic localization to punctate structures representing autophagosomes.
-
Treatment with this compound is expected to reduce or abolish the formation of these LC3 puncta, even under autophagy-inducing conditions.
Visualizations
Caption: Atg7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in Primary Cells.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of autophagy in primary cell models. Due to the inherent variability and sensitivity of primary cells, it is imperative to empirically determine the optimal concentration and treatment duration of this compound for each specific cell type. The protocols and data presented here provide a solid foundation for designing and executing rigorous experiments to investigate the functional consequences of Atg7-mediated autophagy inhibition in diverse biological systems. Careful experimental design, including the use of appropriate controls, will ensure the generation of reliable and interpretable data.
References
- 1. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial clearance is regulated by Atg7-dependent and -independent mechanisms during reticulocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatocyte autophagy increases tumor necrosis factor-dependent liver injury by promoting caspase-8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-tumor immunity influences cancer cell reliance upon ATG7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LC3-II and p62 Detection Following Atg7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The Autophagy-Related 7 (Atg7) protein is a key E1-like activating enzyme essential for two ubiquitin-like conjugation systems that govern the formation of autophagosomes. Atg7-IN-1 is a potent and selective inhibitor of Atg7, making it a valuable tool for studying the role of autophagy in various physiological and pathological contexts.
These application notes provide a detailed guide for monitoring the effects of this compound on autophagy by detecting two key biomarkers: Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). Inhibition of Atg7 is expected to block the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. Consequently, this inhibition leads to the accumulation of p62, an autophagy substrate that is normally degraded upon autophagic flux.
Mechanism of Action of this compound
Atg7 functions as an E1-like enzyme, activating two ubiquitin-like proteins: Atg12 and Atg8 (LC3 in mammals). This activation is a critical step for the formation and elongation of the autophagosome. This compound specifically binds to and inhibits the enzymatic activity of Atg7, thereby preventing the downstream conjugation of Atg12 to Atg5 and the lipidation of LC3-I to LC3-II. This blockade of autophagosome formation leads to a halt in the autophagic process.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in LC3-II and p62 protein levels following the inhibition of Atg7. As specific quantitative data for this compound is limited in publicly available literature, the data presented below is based on studies involving the genetic knockdown or knockout of Atg7, which is expected to produce a similar biological outcome.
| Cell Line | Method of Atg7 Inhibition | Change in LC3-II Levels | Change in p62 Levels | Reference |
| Colorectal Cancer Cells (CD133+/CD44+) | ATG7 siRNA | Decreased ratio of LC3-II/LC3-I | Not Reported | [1] |
| HT22 Hippocampal Neurons | ATG7 Knockdown | Blocked starvation-induced increase in LC3-II/LC3-I ratio | Blocked starvation-induced decrease in p62 | [2] |
| Human Bile Duct Cells | ATG7 Knockout | Failed to lipidate LC3B-I to LC3B-II | Increased p62 levels |
Note: The magnitude of the observed effects will depend on the cell type, the concentration and duration of this compound treatment, and the basal level of autophagy in the experimental system.
Experimental Protocols
Western Blotting for LC3-II and p62 Detection
This protocol outlines the steps for detecting changes in LC3-II and p62 protein levels in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay reagent
-
4x Laemmli sample buffer
-
Polyacrylamide gels (e.g., 12-15% for LC3, 10% for p62)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against LC3B and p62 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping for a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of LC3-II and p62 bands to the corresponding loading control.
-
Immunofluorescence for LC3 Puncta and p62 Aggregate Detection
This protocol describes how to visualize the subcellular localization of LC3 and p62 in cells treated with this compound.
Materials:
-
Cells of interest
-
Sterile glass coverslips
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile coverslips in the wells of a multi-well plate.
-
Seed cells onto the coverslips and allow them to attach overnight.
-
Treat cells with this compound and a vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with primary antibodies against LC3B and p62 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and intensity of LC3 puncta per cell and the accumulation of p62 aggregates using image analysis software. A decrease in LC3 puncta and an increase in p62 aggregates are indicative of Atg7 inhibition.
-
Conclusion
The detection of LC3-II and p62 levels provides a robust method for assessing the efficacy of this compound as an autophagy inhibitor. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies and accurately interpret the resulting changes in these key autophagy markers. Careful optimization of experimental conditions for specific cell types and experimental goals is recommended for achieving reliable and reproducible results.
References
Application Notes and Protocols for Studying Mitophagy by Modulating Atg7
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the modulation of Autophagy-related protein 7 (Atg7) as a tool to study mitophagy. While a specific inhibitor designated "Atg7-IN-1" is not prominently described in current literature, the essential role of Atg7 in canonical autophagy and mitophagy makes its experimental manipulation a cornerstone for investigating these pathways.[1][2][3] This document outlines the mechanism of Atg7, the consequences of its inhibition, and detailed protocols for assessing mitophagy upon Atg7 modulation.
Introduction to Atg7 and its Role in Mitophagy
Atg7 is an E1-like activating enzyme crucial for two ubiquitin-like conjugation systems essential for autophagosome formation: the Atg12-Atg5 and Atg8 (LC3/GABARAP) systems.[1] In the context of mitophagy, the selective degradation of mitochondria by autophagy, Atg7 facilitates the lipidation of LC3 (LC3-I to LC3-II), enabling its recruitment to the phagophore membrane, which then engulfs damaged or superfluous mitochondria.[2] Therefore, inhibition of Atg7 effectively blocks the formation of autophagosomes and, consequently, canonical mitophagy.[1][4] However, it is important to note that some studies have reported the existence of Atg7-independent alternative autophagy pathways.[5][6]
The study of mitophagy through Atg7 modulation is critical for understanding various physiological and pathological processes, including neurodegenerative diseases, cancer, and aging.[2][3][7]
Mechanism of Action of Atg7 in Mitophagy
Atg7 functions at a critical juncture in the autophagy pathway. The process of PINK1/Parkin-mediated mitophagy, a well-studied pathway, serves as a good model to understand Atg7's role.
-
Mitochondrial Damage and PINK1 Accumulation: Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM).
-
Parkin Recruitment and Ubiquitination: PINK1 recruits the E3 ubiquitin ligase Parkin to the mitochondria, which then ubiquitinates various OMM proteins.
-
Autophagy Receptor Recruitment: Ubiquitinated proteins are recognized by autophagy receptors like p62/SQSTM1.
-
LC3 Recruitment and Phagophore Elongation: The autophagy receptors interact with lipidated LC3-II on the growing phagophore membrane. This is where Atg7 plays its indispensable role by catalyzing the conjugation of Atg8-family proteins (like LC3) to phosphatidylethanolamine (PE).[1]
-
Autophagosome Formation and Lysosomal Fusion: The phagophore elongates and encloses the mitochondrion to form a complete autophagosome, which then fuses with a lysosome for degradation of its contents.
By inhibiting Atg7, researchers can effectively block the LC3 lipidation step, leading to an accumulation of damaged mitochondria and allowing for the study of the consequences of impaired mitophagy.
Visualizing the Role of Atg7 in Mitophagy
Caption: Canonical mitophagy pathway highlighting the central role of Atg7.
Quantitative Data on Atg7 Modulation in Mitophagy
The following table summarizes the expected outcomes when Atg7 is inhibited, based on data from genetic knockout or knockdown studies. These results can be used as a benchmark for new compounds targeting Atg7.
| Parameter Measured | Method | Expected Result with Atg7 Inhibition | Reference |
| LC3-II/LC3-I Ratio | Western Blot | ↓ Decreased conversion of LC3-I to LC3-II | [5] |
| Mitochondrial Mass | Flow Cytometry (MitoTracker) / Western Blot (TOMM20) | ↑ Increased or unchanged mitochondrial mass, especially after inducing mitochondrial damage (e.g., with CCCP) | [5] |
| Mitophagic Flux | Fluorescence Microscopy (mt-Keima, mito-QC) | ↓ Decreased delivery of mitochondria to lysosomes, indicated by a lower ratio of lysosomal (red) to mitochondrial (green) signal | [8][9][10] |
| Mitochondrial Protein Levels (e.g., TOMM20, COX IV) | Western Blot | ↑ Accumulation of mitochondrial proteins, particularly in the presence of lysosomal inhibitors like Bafilomycin A1 | [5][11] |
| Colocalization of Mitochondria and Lysosomes | Immunofluorescence | ↓ Decreased colocalization of mitochondrial markers (e.g., TOMM20) with lysosomal markers (e.g., LAMP1) | [12] |
| Mitochondrial Membrane Potential | Flow Cytometry (TMRM) | In some contexts, polarized mitochondria may be retained as their clearance is blocked | [1] |
| Cellular ROS Levels | Flow Cytometry (DCFDA) | ↑ Potential increase in reactive oxygen species due to the accumulation of dysfunctional mitochondria | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of Atg7 modulation on mitophagy.
This protocol is for assessing the levels of mitochondrial proteins and LC3 conversion.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TOMM20, anti-COX IV, anti-LC3B, anti-Atg7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with the Atg7 modulator or vehicle control. To induce mitophagy, a mitochondrial damaging agent like CCCP (10-20 µM for 2-4 hours) can be used.[5] For flux experiments, include a condition with a lysosomal inhibitor like Bafilomycin A1 (10 nM for the last 2-4 hours of treatment).[5]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and the relative abundance of mitochondrial proteins.
This protocol uses the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to measure mitophagic flux.[10]
Materials:
-
Cells stably expressing mt-Keima
-
Live-cell imaging medium
-
Confocal microscope with 458 nm and 561 nm laser lines
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment: Plate cells expressing mt-Keima on glass-bottom dishes. Treat with the Atg7 modulator and/or mitophagy inducer as described in Protocol 4.1.
-
Imaging:
-
Excite at 458 nm to detect mt-Keima in the neutral pH of mitochondria.
-
Excite at 561 nm to detect mt-Keima in the acidic pH of lysosomes.
-
Acquire images in both channels.
-
-
Image Analysis:
-
The signal from the 458 nm channel represents the total mitochondrial population.
-
The signal from the 561 nm channel represents mitochondria that have been delivered to lysosomes (mitolysosomes).
-
Create a ratiometric image (561 nm signal / 458 nm signal).
-
Quantify the area or intensity of the high-ratio (red) puncta relative to the total mitochondrial signal (green). A decrease in this ratio upon treatment with an Atg7 inhibitor indicates reduced mitophagic flux.
-
Visualizing the Experimental Workflow
Caption: A general experimental workflow for studying mitophagy with Atg7 modulation.
Concluding Remarks
Modulating the activity of Atg7 is a powerful and widely used method to study the mechanisms and physiological relevance of canonical mitophagy. By blocking a key enzymatic step in autophagosome formation, researchers can create a robust model of mitophagy deficiency. The protocols and expected outcomes detailed in these application notes provide a solid framework for designing, executing, and interpreting experiments in this field. As research progresses, the development of specific and potent small molecule inhibitors for Atg7 will undoubtedly provide even more precise tools for dissecting the intricate process of mitophagy in health and disease.
References
- 1. Mitochondrial clearance is regulated by Atg7-dependent and -independent mechanisms during reticulocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. Impairment of starvation-induced and constitutive autophagy in Atg7-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitophagy is primarily due to alternative autophagy and requires the MAPK1 and MAPK14 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring In Vivo Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evandrofanglab.com [evandrofanglab.com]
Troubleshooting & Optimization
troubleshooting Atg7-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atg7-IN-1. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here is a step-by-step troubleshooting guide:
-
Ensure Proper DMSO Quality: Use fresh, anhydrous (hygroscopic) DMSO. Old or water-containing DMSO will significantly reduce the solubility of this compound.
-
Sonication: After adding DMSO, sonicate the solution. This can help break up any precipitate and facilitate dissolution.
-
Gentle Heating: If sonication is not sufficient, gently warm the solution. Be cautious with temperature to avoid compound degradation.
-
Check Concentration: Ensure you are not exceeding the solubility limit of this compound in DMSO. Refer to the solubility table below for maximum concentrations.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase the DMSO Percentage (with caution): You can try to slightly increase the final percentage of DMSO in your culture medium, but be aware that high concentrations of DMSO can be toxic to cells. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80, in your final dilution can help to keep the compound in solution.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this to the rest of your media.
Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A3: While DMSO is the most common and recommended solvent for initial stock solutions, for specific applications, co-solvent systems can be used, particularly for in vivo studies. These formulations often involve a combination of DMSO with other solvents like PEG300, Tween-80, or corn oil. It is critical to prepare a clear stock solution in DMSO first before adding co-solvents.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter periods, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/System | Maximum Solubility | Notes |
| DMSO | ≥ 100 mg/mL (212.54 mM) | Sonication and use of newly opened DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.31 mM) | Prepare a clear DMSO stock first, then add co-solvents sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.31 mM) | Prepare a clear DMSO stock first. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.31 mM) | Prepare a clear DMSO stock first. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5
unexpected cell death with Atg7-IN-1 treatment
Welcome to the technical support center for Atg7-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, with a focus on the topic of unexpected cell death.
Troubleshooting Guide
This guide addresses the common and challenging observation of unexpected cell death following treatment with this compound.
Q1: Why am I observing unexpected or high levels of cell death after treating my cells with this compound?
Observing unexpected cell death when using an autophagy inhibitor can be perplexing. The underlying cause is often multifactorial and context-dependent. Here are the most common reasons:
-
Cell-Type Specific Dependence on Autophagy: Many cell types, particularly cancer cells or cells under metabolic stress, rely heavily on basal autophagy for survival and to manage stress.[1][2] Inhibiting this fundamental process with this compound can push these cells toward apoptosis.[3] For example, in Acute Myeloid Leukemia (AML) cells, Atg7 suppression enhances apoptosis and sensitivity to chemotherapy.[3]
-
Interference with Non-Autophagic Functions of Atg7: Atg7 is not solely an autophagy protein. It has critical, autophagy-independent roles in regulating the cell cycle and apoptosis, partly through its interaction with the tumor suppressor p53.[4][5][6][7] Disrupting these functions with this compound could inadvertently trigger cell death pathways.
-
Synergistic Effects with Other Stressors: If your experimental conditions include other stressors—such as serum starvation, hypoxia, or co-treatment with other compounds (e.g., chemotherapeutics)—inhibiting the pro-survival autophagy pathway can dramatically lower the threshold for cell death.[3][8]
-
Induction of Apoptosis: In many cancer models, autophagy is a cytoprotective mechanism. By inhibiting Atg7, you may be sensitizing the cells to genotoxic stress or tipping the cellular balance towards a pro-apoptotic state, often mediated by the Bcl-2 family of proteins.[3]
-
Inappropriate Concentration or Duration: Like any chemical inhibitor, high concentrations or prolonged exposure to this compound can lead to off-target effects or general cytotoxicity that is not related to its intended mechanism of action.
Q2: How can I determine if the cell death is a specific result of Atg7 inhibition or an off-target effect?
It is crucial to validate that the observed phenotype is a direct consequence of inhibiting Atg7. The following experimental controls are recommended:
| Experimental Approach | Purpose | Expected Outcome for On-Target Effect |
| Dose-Response Curve | To determine if the cell death is concentration-dependent and occurs at concentrations consistent with Atg7 inhibition. | Cell death should increase with concentration, and the effect should be observed at or near the EC50 for autophagy inhibition (e.g., ~0.6-3.0 µM).[9] |
| Time-Course Experiment | To understand the kinetics of cell death in relation to autophagy inhibition. | Markers of autophagy inhibition (e.g., p62 accumulation, decreased LC3-II) should precede or coincide with the onset of cell death. |
| Genetic Knockdown (siRNA/shRNA) | To phenocopy the effect of the chemical inhibitor using a genetic approach. This is a key validation step. | Transfecting cells with siRNA or shRNA targeting Atg7 should replicate the cell death phenotype observed with this compound treatment.[8][10] |
| Use of a Structurally Unrelated Autophagy Inhibitor | To confirm the phenotype is due to autophagy inhibition in general, not a specific chemical scaffold. | Treatment with another early-stage autophagy inhibitor (e.g., a VPS34 inhibitor) should cause a similar, though not necessarily identical, effect.[11] |
Q3: What experiments should I perform to characterize the type of cell death occurring in my model?
Identifying the specific cell death pathway is a critical step in understanding your results.
-
Assess Apoptosis:
-
Annexin V and Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) or initiator caspases (e.g., Caspase-8, Caspase-9).
-
PARP Cleavage: Use western blotting to detect the cleavage of PARP, a classic hallmark of caspase-mediated apoptosis.[10]
-
-
Confirm Autophagy Inhibition:
-
Western Blot for LC3-II and p62: Successful inhibition of Atg7 will prevent the lipidation of LC3-I to LC3-II and lead to the accumulation of the autophagy substrate p62 (SQSTM1).[9] An increase in p62 and a decrease in LC3-II are strong indicators of effective target engagement.
-
Autophagic Flux Assay: To get a dynamic view of autophagy, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If this compound is effective, there should be no further accumulation of LC3-II when lysosomes are inhibited, as the formation of autophagosomes is already blocked upstream.
-
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Autophagy Related 7 (Atg7).[9] Atg7 functions as the essential E1-like activating enzyme in two ubiquitin-like conjugation systems required for autophagosome formation.[12][13] It activates both Atg12 (for conjugation to Atg5) and Atg8 family proteins like LC3B (for lipidation and insertion into the autophagosomal membrane).[13] By inhibiting the enzymatic activity of Atg7, this compound effectively blocks the formation of the autophagosome, halting the autophagy process at an early stage.[9]
Q: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and time will vary by cell type and experimental goal. However, based on published data, a good starting point is:
-
For inhibiting autophagy in cell culture: 0.5 µM to 5 µM.
-
Treatment duration: 6 to 24 hours.
For example, treatment of H4 cells with 1.25 µM this compound for 6 hours was sufficient to reduce the number of endogenous LC3B puncta.[9] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Parameter | Value | Context |
| IC50 (Enzymatic) | 62 nM | In vitro inhibition of Atg7 enzyme activity.[9] |
| IC50 (Cellular) | 0.659 µM | Reduction of endogenous LC3B spots in H4 cells.[9] |
| EC50 (Cellular) | 3.0 µM | Accumulation of p62 protein in SKOV-3 cells.[9] |
| EC50 (Cellular) | 19.4 µM | Accumulation of NBR1 protein in SKOV-3 cells.[9] |
Q: What are the known non-autophagic roles of Atg7 that could be affected by this compound?
Atg7 has several important biological functions that are independent of its role in bulk macroautophagy.[4][5][14] Inhibition by this compound could potentially interfere with these processes, leading to unexpected phenotypes:
-
Cell Cycle Control & Apoptosis: Atg7 can directly interact with and modulate the activity of the p53 tumor suppressor, influencing p53-dependent cell cycle arrest and apoptosis.[4][7]
-
Immunity: Atg7 is involved in LC3-associated phagocytosis (LAP), an innate immune process.[4]
-
Unconventional Protein Secretion: Certain proteins are secreted through autophagy-related pathways that require Atg7.[4]
Q: How do I confirm that this compound is effectively inhibiting autophagy in my experiment?
The most reliable method is to measure key autophagy markers by western blot:
-
LC3-II Levels: Atg7 is required for the conversion of LC3-I to LC3-II. Effective inhibition will lead to a decrease or absence of the LC3-II band.
-
p62 (SQSTM1) Accumulation: p62 is a cargo receptor that is normally degraded by autophagy. When autophagy is blocked, p62 accumulates. An increase in p62 protein levels is a strong indicator of autophagy inhibition.[9]
Experimental Protocols
Protocol: Assessing Cell Viability and Autophagy Inhibition with this compound
This protocol provides a framework for simultaneously measuring cell viability and confirming target engagement.
1. Cell Seeding:
-
Seed your cells in multiple plates: one 96-well plate for the viability assay and one or more 6-well plates for western blot analysis.
-
Allow cells to adhere and reach 60-70% confluency.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C.[9]
-
On the day of the experiment, dilute the stock solution in fresh cell culture medium to your desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
3. Incubation:
-
Incubate the cells for your desired time period (e.g., 24 hours).
4. Cell Viability Assay (MTT Assay Example):
-
Add MTT reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
5. Protein Lysate Preparation for Western Blot:
-
Place the 6-well plates on ice and wash the cells once with ice-cold PBS.
-
Add RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
6. Western Blot Analysis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-LC3B (to detect LC3-I and LC3-II)
-
Mouse anti-p62/SQSTM1
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the results. Analyze the band intensities for LC3-II/Actin and p62/Actin ratios.
Visualizations
Caption: The canonical autophagy pathway and the point of inhibition by this compound.
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 3. Atg7 suppression enhances chemotherapeutic agent sensitivity and overcomes stroma-mediated chemoresistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. doaj.org [doaj.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Down-regulation of the autophagy gene, ATG7, protects bone marrow-derived mesenchymal stem cells from stressful conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATG7 - Wikipedia [en.wikipedia.org]
- 13. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 14. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Technical Support Center: Interpreting LC3-II Levels with Atg7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atg7-IN-1 and interpreting variable LC3-II levels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect autophagy?
This compound is a potent and selective inhibitor of Autophagy-related 7 (Atg7). Atg7 functions as an E1-like activating enzyme that is essential for two ubiquitin-like conjugation systems required for autophagosome formation.[1] Specifically, Atg7 is crucial for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), converting it from the cytosolic form (LC3-I) to the autophagosome membrane-bound form (LC3-II).[2][3] By inhibiting Atg7, this compound is expected to block the formation of LC3-II and thereby inhibit the entire autophagy process.[4]
Q2: What is the expected effect of this compound on LC3-II levels?
Treatment with an effective dose of this compound should lead to a decrease in LC3-II levels, as the conversion of LC3-I to LC3-II is blocked.[4] This reflects an impairment of autophagic flux.
Q3: What is autophagic flux and why is it important to measure?
Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[5] Measuring static LC3-II levels alone can be misleading.[6][7] An accumulation of LC3-II could indicate either an induction of autophagy (increased autophagosome formation) or a blockage in the later stages of autophagy (impaired autophagosome degradation).[8][9] Therefore, measuring autophagic flux is crucial for correctly interpreting the effects of a compound like this compound on the autophagy pathway.[5][10]
Q4: How can I measure autophagic flux in my experiment with this compound?
The most common method to measure autophagic flux is the LC3 turnover assay.[5][11] This involves treating cells with and without a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, in the presence and absence of your experimental compound (this compound).[2][9] Lysosomal inhibitors block the degradation of LC3-II, causing it to accumulate if autophagy is active.[12] By comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor, you can estimate the rate of autophagic degradation.[10][11]
Troubleshooting Guide
Issue 1: I treated my cells with this compound, but I don't see a decrease in LC3-II levels. In fact, sometimes I see an increase.
This is a common point of confusion. Here are several potential explanations and troubleshooting steps:
-
Explanation 1: Blocked Autophagic Flux Downstream. A static measurement of LC3-II can be misleading.[6][7] An increase in LC3-II could signify a blockage in the degradation of autophagosomes, which can occur independently of Atg7 inhibition.
-
Troubleshooting 1: Perform an Autophagic Flux Assay. This is the most critical step to correctly interpret your LC3-II data.[5][10] By using a lysosomal inhibitor like Bafilomycin A1, you can determine if the observed LC3-II levels are due to an induction of autophagy or a blockage in degradation.
-
Explanation 2: Off-Target Effects or Cellular Stress. High concentrations of any compound can induce cellular stress, which might independently modulate autophagy or lead to cellular changes that affect protein degradation pathways.
-
Troubleshooting 2: Titrate this compound and Assess Cell Viability. Perform a dose-response experiment to find the optimal concentration of this compound. Concurrently, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure you are not working with toxic concentrations.
-
Explanation 3: Insufficient Treatment Time. The kinetics of autophagy inhibition can vary between cell types and experimental conditions.
-
Troubleshooting 3: Perform a Time-Course Experiment. Assess LC3-II levels at different time points after this compound treatment to identify the optimal duration for observing the inhibitory effect.
Issue 2: My autophagic flux assay results are difficult to interpret.
Below is a table summarizing the expected outcomes of an autophagic flux assay and their interpretations when using this compound.
| Treatment Group | Bafilomycin A1 | Expected LC3-II Level | Interpretation |
| Vehicle Control | - | Basal | Basal level of autophagy. |
| Vehicle Control | + | Increased | Active basal autophagic flux. |
| This compound | - | Decreased or Basal | Inhibition of autophagosome formation. |
| This compound | + | No significant increase compared to this compound alone | Blocked autophagic flux due to inhibition of Atg7. |
| Autophagy Inducer (e.g., Starvation) | - | Increased | Induction of autophagy. |
| Autophagy Inducer (e.g., Starvation) | + | Further Increased | High autophagic flux. |
| Autophagy Inducer + this compound | - | Basal or slightly increased | This compound is blocking the induced autophagy. |
| Autophagy Inducer + this compound | + | No significant increase compared to the inducer + this compound alone | Confirmation that this compound is blocking the induced autophagic flux. |
Issue 3: How do I confirm that Atg7 is indeed being inhibited?
-
Upstream Confirmation: While direct measurement of Atg7 enzymatic activity is complex, you can assess the formation of the Atg12-Atg5 conjugate, which is also dependent on Atg7. A decrease in this conjugate would support Atg7 inhibition.
-
Downstream Confirmation: The most reliable downstream confirmation is a properly conducted autophagic flux assay showing a lack of LC3-II accumulation in the presence of a lysosomal inhibitor.[10][11] Additionally, you can measure the levels of p62/SQSTM1, a protein that is degraded by autophagy.[11] Inhibition of autophagy by this compound should lead to an accumulation of p62.
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blotting
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Group 1: Vehicle control.
-
Group 2: Vehicle control + Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.[13]
-
Group 3: this compound (at desired concentration).
-
Group 4: this compound + Bafilomycin A1 (100 nM) for the last 4 hours.
-
Include positive and negative controls for autophagy induction/inhibition if applicable.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a high-percentage (e.g., 12-15%) SDS-PAGE gel to resolve LC3-I and LC3-II.[2]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Quantification: Densitometrically quantify the LC3-II band and normalize it to the loading control.[2] Autophagic flux can be calculated as the difference in normalized LC3-II levels between Bafilomycin A1-treated and untreated samples.[13][14]
Visualizations
Caption: Signaling pathway of autophagy showing the inhibitory effect of this compound on the conversion of LC3-I to LC3-II.
Caption: Experimental workflow for conducting an autophagic flux assay to evaluate the effect of this compound.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. Evaluation of ATG7 and Light Chain 3 (LC3) Autophagy Genes Expression in AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macroautophagy: Novus Biologicals [novusbio.com]
- 6. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing LC3 in Western blot | Antibody News: Novus Biologicals [novusbio.com]
- 8. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
- 10. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagic flux analysis [protocols.io]
- 14. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
Technical Support Center: Autophagy Experiments
Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions regarding autophagy experiments, with a specific focus on issues related to the use of the inhibitor Atg7-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the role of p62/SQSTM1 in autophagy?
A1: p62, also known as Sequestosome 1 (SQSTM1), is a multifunctional protein that acts as a selective autophagy receptor.[1][2] Its primary role in this process is to recognize and bind to ubiquitinated cargo, such as misfolded protein aggregates or damaged organelles.[3] p62 then links this cargo to the autophagosome by interacting with ATG8/LC3 proteins on the phagophore membrane.[3][4] During the final stages of autophagy, the entire autophagosome, along with p62 and its cargo, is degraded upon fusion with the lysosome.[1][2] Consequently, p62 levels are expected to decrease when autophagy is active and accumulate when autophagy is inhibited.[1][2][5]
Q2: What is the function of Atg7 and how does this compound work?
A2: Autophagy-related gene 7 (Atg7) is a crucial enzyme that functions similarly to an E1-activating enzyme in ubiquitin-like systems.[6] It is essential for two key conjugation pathways required for autophagosome formation: the Atg12-Atg5-Atg16L1 complex formation and the lipidation of LC3 (Atg8).[7] By catalyzing these reactions, Atg7 plays an indispensable role in the expansion of the phagophore membrane.[7]
This compound is a potent and selective small-molecule inhibitor of Atg7.[8] It covalently binds to a specific cysteine residue in Atg7, blocking its enzymatic activity. This inhibition prevents LC3 lipidation and the formation of the Atg12-Atg5 conjugate, thereby halting the formation of autophagosomes and blocking the autophagic process.[8]
Q3: What is the expected outcome of treating cells with this compound on p62 levels?
A3: The expected and most commonly observed outcome of effective Atg7 inhibition with this compound is the accumulation of p62 protein.[8] Since this compound blocks the formation of autophagosomes, the degradation pathway for p62 is halted. Basal p62 expression continues, but its removal is prevented, leading to a measurable increase in its cellular levels. This accumulation is a key indicator that autophagic flux has been successfully inhibited.[5]
Signaling Pathway Diagrams
Here we illustrate the canonical autophagy pathway and the mechanism of its inhibition by this compound.
Caption: The canonical macroautophagy pathway, highlighting the central role of Atg7.
Caption: Inhibition of Atg7 by this compound blocks autophagosome formation, leading to p62 accumulation.
Troubleshooting Guide
Q4: I've treated my cells with this compound, but I don't see an increase in p62 levels by Western Blot. What could be the problem?
A4: This is a common issue that can arise from several factors related to the inhibitor, the experimental conditions, or the detection method. Below is a logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting the lack of p62 accumulation.
Category 1: Issues with the Inhibitor (this compound)
-
Degradation or Inactivity: this compound, like many small molecules, can degrade if not stored properly. Ensure it is stored at -20°C or -80°C and consider using a fresh aliquot.[8]
-
Incorrect Concentration: The effective concentration can be cell-type dependent. While the IC50 is low (62 nM), higher concentrations are often needed in cell culture to achieve full pathway inhibition.[8]
-
Solubility Issues: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the culture medium. Precipitated inhibitor will not be effective.
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 µM - 20 µM | To account for cell type variability and find the optimal inhibitory concentration. An EC50 of 3.0 µM has been reported for p62 accumulation in SKOV-3 cells.[8] |
| Vehicle Control | DMSO (or other solvent) | Essential to ensure that the vehicle itself is not causing any effects on p62 levels. |
| Positive Control | Chloroquine (50 µM) or Bafilomycin A1 (100 nM) | These agents block lysosomal fusion, a later stage of autophagy, and should robustly increase p62 levels, confirming the cells are capable of accumulating p62. |
Category 2: Issues with Experimental Conditions
-
Insufficient Treatment Duration: The accumulation of p62 is a time-dependent process. A short treatment may not allow for a detectable increase over basal levels.
-
Cell Type and Basal Autophagy: Some cell lines have very low basal autophagy. In such cases, inhibiting an already low level of autophagic flux may not produce a significant p62 increase. Conversely, some conditions can increase p62 transcription, masking the effect of degradation inhibition.[5]
-
Cell Health: Unhealthy or overly confluent cells may have dysregulated protein synthesis or degradation pathways, which can interfere with the expected outcome.
Category 3: Issues with the Detection Method (Western Blot)
-
Antibody Issues: The primary antibody against p62 may be non-functional or used at a suboptimal dilution. Verify the antibody with a positive control.
-
Insufficient Protein Load: If p62 expression is low, you may need to load more protein lysate per lane (e.g., 30-40 µg) to detect changes.[9][10]
-
Poor Protein Transfer: p62 is a ~62 kDa protein. Ensure your gel percentage (10-12%) and transfer conditions (voltage, time) are appropriate for this molecular weight.[9] A Ponceau S stain can help verify successful transfer.
Detailed Experimental Protocols
Protocol 1: Western Blot for p62 Detection
This protocol provides a standard methodology for detecting changes in p62 protein levels following inhibitor treatment.
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a 10% or 12% SDS-PAGE gel.[9] Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Use a wet transfer system at 100V for 60-90 minutes on ice or a semi-dry system according to the manufacturer's protocol.
-
(Optional) After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10][11]
-
Incubate the membrane with a primary antibody against p62 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using an imaging system or X-ray film.
-
Remember to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
References
- 1. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 2. Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Role of the Selective Adaptor p62 and Ubiquitin-Like Proteins in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATG7 - Wikipedia [en.wikipedia.org]
- 7. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Atg7-IN-1 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7). The information is tailored for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Atg7, which functions as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems in the autophagy pathway.[1][2] Specifically, Atg7 is required for the conjugation of Atg12 to Atg5 and the lipidation of LC3 (Atg8) to form LC3-II. By inhibiting Atg7, this compound blocks the formation of the autophagosome, a key structure in the autophagic process.[1][3]
Q2: What are the expected on-target cellular effects of this compound treatment?
Treatment with this compound is expected to result in:
-
Inhibition of LC3B lipidation: A decrease in the conversion of LC3-I to LC3-II.
-
Accumulation of autophagy receptors: An increase in the levels of proteins like p62 (SQSTM1) and NBR1, which are normally degraded by autophagy.[4]
-
Reduction of autophagosome formation: A decrease in the number of endogenous LC3B puncta (autophagosomes) observed via immunofluorescence.[4]
Q3: My effective concentration in cell-based assays is much higher than the reported 62 nM IC50. Why?
The reported IC50 of 62 nM for this compound is a biochemical value, determined in cell-free kinase or protein purification experiments.[4][5] In cell-based assays, the effective concentration (often reported as EC50) is typically higher due to factors such as cell membrane permeability, cellular metabolism of the compound, and engagement with the target in a complex cellular environment.[5] For example, this compound was shown to reduce LC3B spots in H4 cells with an IC50 of 0.659 µM and induce p62 accumulation in SKOV-3 cells with an EC50 of 3.0 µM.[4]
Q4: Are there any known off-target effects of this compound?
Q5: What are the known autophagy-independent functions of Atg7?
Beyond its canonical role in autophagy, Atg7 has been implicated in other cellular processes. These autophagy-independent functions include modulating p53 activity, which can affect cell cycle arrest and apoptosis.[6][7] Therefore, long-term or high-concentration use of this compound could potentially impact these pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of LC3-II formation observed. | 1. Compound Insolubility: this compound may have precipitated out of solution. 2. Suboptimal Concentration: The concentration used may be too low for your specific cell line. 3. Low Basal Autophagy: The basal level of autophagy in your cells may be too low to detect a significant decrease. 4. Incorrect Antibody/Western Blot Protocol: Issues with the LC3 antibody or western blot procedure. | 1. Ensure the compound is fully dissolved. Sonication is recommended for preparing stock solutions in DMSO.[5] Prepare fresh dilutions in media for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. 3. Induce autophagy with a known stimulus (e.g., starvation, rapamycin) to create a larger window for detecting inhibition. 4. Use a validated LC3B antibody. Ensure proper membrane transfer (PVDF is recommended for the small LC3-II protein) and optimize antibody concentrations. |
| Unexpected Cell Death or Toxicity. | 1. High Concentration: The concentration used may be cytotoxic. 2. Off-Target Effects: The inhibitor may be affecting other critical cellular pathways. 3. Cell Line Sensitivity: Your cell line may be particularly dependent on basal autophagy for survival. 4. Autophagy-Independent Role of Atg7: Inhibition of Atg7 can affect other processes like cell cycle and apoptosis.[6] | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold. 2. Perform rescue experiments by overexpressing an Atg7 mutant that is resistant to the inhibitor. If the phenotype is rescued, it is likely on-target. 3. Compare the sensitivity of your cell line to other cell lines. 4. Investigate markers of cell cycle arrest or apoptosis (e.g., cleaved caspase-3) to see if these pathways are activated. |
| No accumulation of p62 (SQSTM1) is observed. | 1. Transcriptional Regulation: p62 levels can be regulated at the transcriptional level, masking the effects of autophagy inhibition. 2. Proteasomal Degradation: p62 can also be degraded by the proteasome. 3. Context-Dependent Marker: The suitability of p62 as a marker for autophagy inhibition can be highly context-dependent and has been shown to yield variable results.[8] | 1. Measure p62 mRNA levels by qRT-PCR to check for transcriptional changes. 2. Co-treat with a proteasome inhibitor (e.g., MG132) as a control to assess the contribution of proteasomal degradation. 3. Rely on multiple markers of autophagy inhibition, such as the LC3-II/LC3-I ratio and immunofluorescence for LC3 puncta, rather than solely on p62 accumulation. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various experimental contexts.
| Parameter | Value | Assay Type | Context | Reference |
| IC50 | 62 nM | Biochemical Assay | Cell-free inhibition of Atg7 protein | [4][5] |
| IC50 | 0.659 µM | Cellular Assay | Reduction of endogenous LC3B spots | H4 cells |
| EC50 | 3.0 µM | Cellular Assay | Induction of p62 protein accumulation | SKOV-3 cells |
| EC50 | 19.4 µM | Cellular Assay | Induction of NBR1 protein accumulation | SKOV-3 cells |
Key Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
This protocol is for assessing the inhibition of autophagy by measuring the conversion of LC3-I to LC3-II and the accumulation of p62.
Materials:
-
Cells treated with this compound, vehicle control, and positive/negative controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (15% for LC3, 10% for p62).
-
PVDF membrane.
-
Primary antibodies (Rabbit anti-LC3B, Rabbit anti-p62).
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Use a 15% gel for LC3 to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Membrane Transfer: Transfer proteins to a PVDF membrane. This is critical for the small LC3-II protein.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. The key metric is the ratio of LC3-II to a loading control (e.g., Actin or Tubulin) or the LC3-II/LC3-I ratio.
Protocol 2: Autophagic Flux Assay using Bafilomycin A1
This assay distinguishes between a blockage in autophagosome formation (as with this compound) and a blockage in autophagosome-lysosome fusion.
Materials:
-
This compound.
-
Bafilomycin A1 (BafA1), a lysosomal inhibitor.
-
Reagents for Western Blotting (as above).
Procedure:
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle Control
-
This compound
-
Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours of culture)
-
This compound + Bafilomycin A1 (co-treatment for the last 2-4 hours)
-
-
Treatment: Treat cells with this compound for the desired duration. Add BafA1 to the respective wells for the final 2-4 hours.
-
Lysis and Western Blot: Harvest cells and perform Western blotting for LC3 as described in Protocol 1.
-
Interpretation:
-
Vehicle: Basal LC3-II level.
-
BafA1: Accumulation of LC3-II, indicating active autophagic flux.
-
This compound: Low level of LC3-II.
-
This compound + BafA1: The level of LC3-II should be similar to the this compound alone group and significantly lower than the BafA1 alone group. This confirms that this compound is blocking the formation of autophagosomes upstream of lysosomal degradation.
-
Visualizations
Caption: Mechanism of this compound action in the autophagy pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationships of essential experimental controls.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. Autophagy-related 7 (ATG7) regulates food intake and liver health during asparaginase exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 6. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATG7(2) Interacts With Metabolic Proteins and Regulates Central Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Atg7-IN-1 Stability in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Atg7-IN-1 in cell culture medium. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective use of this autophagy inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium?
Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in various cell culture media over extended periods. The stability of a small molecule inhibitor like this compound can be influenced by several factors including the composition of the medium (e.g., presence of serum), temperature, pH, and light exposure. Therefore, it is recommended to empirically determine its stability under your specific experimental conditions.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
Several analytical techniques can be employed to assess the stability of small molecules in cell culture medium. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV): This method is suitable if the compound has a good chromophore and its absorbance maximum is distinct from the components of the medium.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can quantify the parent compound and identify potential degradation products.
-
Thin-Layer Chromatography (TLC): A simpler and less quantitative method that can be used for a quick assessment of compound integrity, provided a suitable visualization technique is available.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the role of Atg7 in autophagy?
Atg7 is an E1-like activating enzyme that is essential for two ubiquitin-like conjugation systems required for autophagosome formation. It activates both Atg12 and Atg8 (LC3/GABARAP in mammals), which are crucial for the elongation and closure of the autophagosomal membrane. Inhibition of Atg7 blocks the lipidation of LC3 (conversion of LC3-I to LC3-II) and the formation of the Atg12-Atg5-Atg16L1 complex, thereby inhibiting autophagy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound on autophagy. | Degradation of this compound in cell culture medium. | Determine the stability of this compound in your specific medium over the time course of your experiment using methods like HPLC or LC-MS/MS. Consider replenishing the medium with fresh inhibitor at regular intervals. |
| Inhibitor precipitation. | Check the solubility of this compound in your cell culture medium at the working concentration. Visually inspect the medium for any precipitate. If solubility is an issue, consider using a lower concentration or a different formulation. | |
| Incorrect assessment of autophagy. | Use multiple, well-validated assays to monitor autophagy, such as immunoblotting for LC3-II and p62/SQSTM1, and fluorescence microscopy for LC3 puncta formation. | |
| High background or off-target effects. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that inhibits autophagy with minimal toxicity. |
| Autophagy-independent functions of Atg7. | Be aware that Atg7 has been reported to have functions independent of autophagy, such as in the regulation of the cell cycle and apoptosis through its interaction with p53. Consider these potential confounding factors when interpreting your results. | |
| Cell toxicity observed. | Inherent toxicity of the compound at the working concentration. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the HPLC column, mobile phase, and detection wavelength will need to be optimized for this compound.
Materials:
-
This compound
-
Cell culture medium (your specific formulation)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the cell culture medium with this compound to the desired final working concentration. Prepare a sufficient volume for all time points.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Process the samples immediately or store them at -80°C until analysis. To process, centrifuge the aliquots at high speed to pellet any debris.
-
Analyze the supernatant by HPLC-UV.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the compound using an optimized mobile phase gradient.
-
Detect the compound at its maximum absorbance wavelength.
-
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the stability profile.
Visualizations
inconsistent results with Atg7-IN-1 experiments
Welcome to the technical support center for Atg7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings. Inconsistent results can arise from various factors, from procedural variations to complex cellular responses. This guide aims to help you identify and resolve these issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are critical for autophagosome formation: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems.[3][4] By inhibiting Atg7, this compound effectively blocks the lipidation of LC3 (conversion of LC3-I to LC3-II) and the formation of the Atg12-Atg5 conjugate, thereby halting autophagosome biogenesis and inhibiting the autophagic process.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound and at what concentration?
A3: this compound is soluble in DMSO, with a solubility of up to 255 mg/mL (541.98 mM).[2] For cell culture experiments, a common stock solution concentration is 10 mM in DMSO. This stock can then be further diluted in cell culture medium to the desired working concentration. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.
Q4: What are the expected cellular effects of this compound treatment?
A4: Successful inhibition of Atg7 by this compound is expected to result in:
-
Decreased LC3-II levels: As Atg7 is required for the conversion of LC3-I to LC3-II, treatment with this compound should lead to a reduction in the amount of LC3-II, which can be assessed by Western blot.
-
Accumulation of p62/SQSTM1: p62 is a cargo receptor that is normally degraded during autophagy. Inhibition of autophagy by this compound will lead to the accumulation of p62, which can be detected by Western blot or immunofluorescence.[1]
-
Reduced formation of autophagosomes: This can be visualized by a decrease in the number of LC3 puncta in fluorescence microscopy experiments.
Troubleshooting Guide
Inconsistent Inhibition of Autophagy
Problem: I am not seeing a consistent decrease in LC3-II levels or an increase in p62 accumulation after treating my cells with this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Effective concentrations can vary between cell types. |
| Incorrect Timing of Treatment | The kinetics of autophagy inhibition can vary. Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effects on LC3-II and p62 levels. |
| Poor Inhibitor Stability | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Line-Specific Differences | Different cell lines may have varying basal levels of autophagy and sensitivity to Atg7 inhibition. It is crucial to establish baseline autophagy levels and a dose-response curve for each new cell line used. |
| Issues with Western Blotting | Optimize your Western blot protocol for LC3 and p62 detection. Use appropriate lysis buffers and ensure complete protein transfer. Include positive and negative controls for autophagy induction and inhibition.[5][6] |
Unexpected Cellular Phenotypes
Problem: I am observing unexpected changes in cell viability, morphology, or other cellular processes that do not seem to be directly related to autophagy inhibition.
| Possible Cause | Recommended Solution |
| Atg7-Independent Autophagy | Some forms of "alternative autophagy" can occur independently of Atg7.[7][8][9][10][11] These pathways will not be affected by this compound. Consider using other autophagy inhibitors that target different stages of the pathway (e.g., bafilomycin A1) to confirm if the observed phenotype is autophagy-dependent. |
| Non-Canonical Atg7 Functions | Atg7 has known roles in other cellular processes, including the cell cycle and apoptosis, that are independent of its function in autophagy.[3][12][13][14][15] Inhibition of these functions by this compound could lead to unexpected phenotypes. Investigate markers for apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21). |
| Off-Target Effects of the Inhibitor | While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors. To confirm that the observed phenotype is due to Atg7 inhibition, consider using a complementary approach such as siRNA or shRNA-mediated knockdown of Atg7. |
| Cellular Stress Response | Inhibition of a fundamental process like autophagy can induce cellular stress, leading to secondary effects. Monitor for markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress. |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound to serve as a reference for expected experimental outcomes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Assay | Reference |
| IC₅₀ (Atg7 inhibition) | - | 62 nM | Biochemical Assay | [1][2] |
| EC₅₀ (p62 accumulation) | SK-OV-3 | 3.0 µM | Immunofluorescence | [1] |
| EC₅₀ (NBR1 accumulation) | SK-OV-3 | 19.4 µM | Immunofluorescence | [1] |
| IC₅₀ (LC3B spots) | H4 | 0.659 µM | Immunofluorescence | [1] |
| EC₅₀ (Cell Viability) | NCI-H1650 | > 50 µM | CellTiter-Glo | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| Mouse HCT-116 xenograft | 150 mg/kg | Subcutaneous (single dose) | Reduced LC3B and NBR1 accumulation | [1] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol outlines the steps for detecting changes in LC3-II and p62 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined optimal time.
-
Include a positive control for autophagy induction (e.g., starvation by incubating in EBSS) and a late-stage autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment) to assess autophagic flux.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in 100-200 µL of 1x Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Autophagy Flux Assay using this compound and Bafilomycin A1
This assay measures the rate of autophagic degradation and can help to distinguish between a block in autophagosome formation versus a block in autophagosome-lysosome fusion.
-
Experimental Setup: Prepare four groups of cells:
-
Group 1: Vehicle control (DMSO)
-
Group 2: this compound
-
Group 3: Bafilomycin A1 (BafA1)
-
Group 4: this compound + Bafilomycin A1 (BafA1)
-
-
Cell Treatment:
-
Seed cells as described in Protocol 1.
-
Treat with this compound or vehicle for the desired duration.
-
For groups 3 and 4, add Bafilomycin A1 (e.g., 100 nM) for the final 4 hours of the treatment period.
-
-
Sample Processing and Analysis:
-
Harvest cell lysates and perform Western blotting for LC3 and p62 as described in Protocol 1.
-
-
Interpretation of Results:
-
Vehicle vs. BafA1: An increase in LC3-II in the BafA1 treated sample compared to the vehicle control indicates basal autophagic flux.
-
This compound vs. This compound + BafA1: If this compound is effectively inhibiting autophagosome formation, there should be low levels of LC3-II in both the this compound and the this compound + BafA1 treated samples, and the addition of BafA1 should not cause a significant accumulation of LC3-II.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 3. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy [jstage.jst.go.jp]
- 9. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy [jstage.jst.go.jp]
- 10. Molecular mechanisms and physiological roles of Atg5/Atg7-independent alternative autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uba1 functions in Atg7- and Atg3-independent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. Atg7 Modulates p53 Activity to Regulate Cell Cycle and Survival During Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Atg7-IN-1 treatment duration for optimal effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).
Troubleshooting Guides
Problem: Inconsistent or No Observable Effect of this compound
Researchers may encounter variability in the efficacy of this compound. The following table summarizes key parameters to consider for optimizing treatment duration and concentration. A time-course and dose-response experiment is highly recommended for each new cell line and experimental condition.
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Concentration | Start with a concentration range around the EC50 (e.g., 0.5 µM - 10 µM). The reported EC50 for p62 accumulation in SKOV-3 cells is 3.0 µM.[1] | The optimal concentration is cell-type dependent. A dose-response curve will identify the most effective concentration with minimal off-target effects. | Too low: Incomplete inhibition. Too high: Potential for off-target effects and cytotoxicity. |
| Treatment Duration | Perform a time-course experiment (e.g., 2, 4, 6, 12, 24, 48 hours). A 6-hour treatment has been shown to be effective in H4 cells.[1] | The kinetics of autophagy inhibition and downstream effects vary. Short durations may only show initial effects, while longer durations can reveal impacts on cell viability and protein accumulation. | Too short: Insufficient time for detectable changes in autophagy markers. Too long: May induce secondary effects unrelated to direct Atg7 inhibition, such as apoptosis or other stress responses. |
| Cell Density | Seed cells to be sub-confluent (typically 50-70%) at the time of treatment and analysis. | High cell density can induce contact inhibition and alter basal autophagy levels, potentially masking the effects of the inhibitor. | High density: May obscure the inhibitor's effect due to confounding stress signals. Low density: Cells may not behave physiologically. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stock solution is stable for up to 6 months at -80°C.[1] | This compound may degrade in culture medium over extended periods, leading to a decrease in effective concentration. | Reduced efficacy over time, leading to underestimation of the inhibitor's potency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Atg7, with an IC50 of 62 nM.[1] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that are critical for autophagosome formation. By inhibiting Atg7, this compound blocks the lipidation of LC3 proteins and the formation of the Atg12-Atg5 conjugate, thereby halting the formation of the autophagosome.
Q2: How can I confirm that this compound is effectively inhibiting autophagy in my cells?
The most reliable method is to measure autophagic flux. This can be achieved by treating your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). Effective inhibition by this compound will prevent the accumulation of LC3-II, even in the presence of a lysosomal inhibitor. Additionally, you should observe an accumulation of autophagy substrates like p62/SQSTM1.
Q3: I am not seeing an accumulation of p62 after treatment with this compound. What could be the reason?
Several factors could contribute to this:
-
Insufficient Treatment Duration or Concentration: The accumulation of p62 is a downstream event of autophagy inhibition and may require longer treatment times or higher concentrations of this compound depending on the basal rate of autophagy in your cell line. Refer to the troubleshooting table to optimize these parameters.
-
Low Basal Autophagy: If the basal level of autophagy in your cells is low, the accumulation of p62 upon inhibition might not be significant. You can try to induce autophagy with a known inducer (e.g., starvation with EBSS, or rapamycin) as a positive control to confirm that the detection method for p62 is working.
-
Alternative Degradation Pathways: In some contexts, p62 can be degraded by the proteasome.
Q4: Is long-term treatment with this compound toxic to cells?
The impact of long-term Atg7 inhibition on cell viability is cell-type and context-dependent. While some studies with Atg7 knockdown show no significant effect on cell viability for up to 72 hours in certain cancer cell lines, prolonged inhibition of autophagy can lead to the accumulation of damaged organelles and protein aggregates, which may eventually trigger cell death. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your time-course experiments.
Q5: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] For in vitro experiments, it is recommended to use freshly prepared working solutions from the stock.
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Experiment to Determine Optimal this compound Treatment
This protocol outlines a method to determine the optimal concentration and duration of this compound treatment for inhibiting autophagy in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well and 6-well plates
-
Reagents for Western blotting (lysis buffer, antibodies for LC3, p62, and a loading control like β-actin)
-
Reagents for cell viability assay (e.g., MTT)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for viability) and 6-well plates (for Western blotting) at a density that will ensure they are 50-70% confluent at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare a range of working concentrations in complete culture medium. For a dose-response, you might test 0.1, 0.5, 1, 2.5, 5, and 10 µM.
-
Treatment:
-
Dose-Response: Treat cells in 6-well plates with the different concentrations of this compound for a fixed, intermediate time point (e.g., 12 or 24 hours).
-
Time-Course: Treat cells in 6-well plates with an intermediate, effective concentration determined from your dose-response or from literature (e.g., 1-3 µM) for various durations (e.g., 2, 4, 6, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification: At each time point, wash the cells with cold PBS and lyse them with an appropriate lysis buffer. Quantify the protein concentration of each lysate.
-
Western Blotting: Perform Western blotting to analyze the levels of LC3-I, LC3-II, and p62. The ratio of LC3-II to LC3-I (or to a loading control) and the levels of p62 are key indicators of autophagy inhibition.
-
Cell Viability Assay: Concurrently, perform an MTT assay on the cells in the 96-well plates treated with the same concentrations and for the same durations to assess cytotoxicity.
-
Data Analysis: Analyze the Western blot and viability data to identify the lowest concentration and shortest duration of this compound treatment that gives a robust inhibition of autophagy (e.g., significant p62 accumulation and/or a block in LC3-II turnover) without causing significant cell death.
Protocol 2: Monitoring Autophagic Flux with this compound
This protocol is essential to confirm that this compound is indeed blocking the formation of autophagosomes and not just the degradation of autolysosomes.
Materials:
-
This compound
-
Bafilomycin A1 or Chloroquine
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 50-70% confluent at the time of treatment.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound at the optimized concentration
-
Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) alone
-
This compound and Bafilomycin A1/Chloroquine co-treatment
-
-
Treatment Incubation: For the co-treatment group, add this compound first, followed by the lysosomal inhibitor for the last 2-4 hours of the total this compound treatment time. The total treatment time for this compound should be the optimized duration from Protocol 1.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3 and p62.
-
Interpretation:
-
Vehicle: Basal levels of LC3-II and p62.
-
This compound alone: Accumulation of p62, and potentially a decrease or no change in LC3-II compared to the co-treated group.
-
Bafilomycin A1/Chloroquine alone: Accumulation of both LC3-II and p62, indicating basal autophagic flux.
-
Co-treatment: If this compound is effective, there should be no further accumulation of LC3-II compared to the this compound alone group, because the production of new autophagosomes is blocked. This is in contrast to the significant accumulation of LC3-II seen with the lysosomal inhibitor alone.
-
Visualizations
Caption: Atg7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Atg7-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Atg7-IN-1 in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1] Atg7 functions as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems (Atg12-Atg5 and Atg8/LC3-PE), which are critical for autophagosome formation. By inhibiting Atg7, this compound effectively blocks the autophagy process. In cellular assays, this compound has been shown to reduce the formation of LC3B puncta, inhibit LC3B lipidation, and lead to the accumulation of autophagy substrates like p62.[1]
Q2: What is the recommended starting dose for this compound in mice?
A previously reported effective dose in a mouse xenograft model was a single subcutaneous injection of 150 mg/kg.[1] However, it is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific animal model and experimental goals.
Q3: How should I prepare this compound for in vivo administration?
This compound is a hydrophobic compound with high solubility in DMSO.[1][2] For in vivo use, a co-solvent formulation is necessary. A common vehicle for subcutaneous injection of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline or PBS. While a specific validated formulation for this compound is not published, a general starting point for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL would be a 2 mg/mL working solution. This can be prepared, for example, using a vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2] It is crucial to prepare a stock solution in DMSO first and then dilute it with the other co-solvents. Sonication may be required to fully dissolve the compound.[2]
Q4: What are the potential adverse effects of this compound in animal models?
While one study using this compound in mice reported no apparent toxic side effects such as decreased activity, appetite loss, or lethargy[3], studies involving genetic knockdown of Atg7 have shown severe phenotypes. Acute systemic knockdown of Atg7 in mice can be lethal and may cause destruction of the exocrine pancreas and severe hypoglycemia.[4][5] Therefore, it is crucial to closely monitor animals for any signs of adverse effects, including changes in body weight, food and water intake, activity levels, and blood glucose levels.
Q5: How can I confirm that this compound is effectively inhibiting autophagy in my animal model?
To confirm target engagement and downstream pathway inhibition, you can analyze tissue samples from treated animals. The most common methods are:
-
Western Blotting: Assess the levels of LC3-I and LC3-II. Effective autophagy inhibition will lead to a decrease in the LC3-II/LC3-I ratio. Additionally, look for the accumulation of p62 (SQSTM1), a protein that is normally degraded by autophagy.[6][7]
-
Immunohistochemistry (IHC): Staining for LC3 will show a decrease in punctate staining in treated animals. Conversely, p62 staining is expected to increase.[8][9][10]
Troubleshooting Guides
Problem 1: Precipitation of this compound in the formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect order of solvent addition. | Always dissolve this compound completely in DMSO first before adding other co-solvents like PEG300, Tween 80, and saline/PBS. |
| Insufficient sonication. | After adding all components, sonicate the solution until it is clear.[2] |
| Low temperature. | Gently warm the solution to aid dissolution, but be cautious of compound stability at higher temperatures. |
| High concentration of this compound. | If precipitation persists, consider reducing the final concentration of this compound and increasing the injection volume (within acceptable limits for the animal). |
Problem 2: Adverse effects observed in treated animals (e.g., lethargy, weight loss).
| Possible Cause | Troubleshooting Step |
| High dose of this compound. | Reduce the dose of this compound. Perform a dose-response study to find a balance between efficacy and toxicity. |
| Vehicle toxicity. | High concentrations of DMSO can be toxic.[4] Prepare a vehicle-only control group to assess the effects of the formulation itself. If vehicle toxicity is suspected, try to reduce the percentage of DMSO in the formulation. |
| Systemic autophagy inhibition. | As systemic Atg7 knockdown can be lethal[4][5], closely monitor blood glucose levels and consider providing supplemental nutrition if hypoglycemia is observed. |
| Injection site reaction. | Observe the injection site for signs of inflammation or necrosis. Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular administration.[11][12][13][14][15][16] |
Problem 3: Lack of expected biological effect.
| Possible Cause | Troubleshooting Step |
| Insufficient dose. | Increase the dose of this compound. Confirm target engagement through Western Blot or IHC. |
| Poor bioavailability. | Although administered subcutaneously, the formulation may not be optimal for absorption. Consider optimizing the vehicle composition. |
| Compound degradation. | Ensure that this compound is stored correctly (as a powder at -20°C for long-term storage).[1] Prepare fresh formulations for each experiment. |
| Incorrect timing of analysis. | The pharmacokinetic and pharmacodynamic profile of this compound is not well-established. Perform a time-course experiment to determine the optimal time point for observing the desired effect after administration. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.50 g/mol | [1] |
| IC50 (for Atg7) | 62 nM | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (in DMSO) | 100 mg/mL (212.54 mM) | [1] |
Table 2: Recommended Starting Parameters for Subcutaneous Injection in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 26-27 G | [11][14][16] |
| Injection Volume | 5 mL/kg (up to 100-200 µL for a 20-25g mouse) | [11][14] |
| Injection Site | Loose skin over the back/scruff or flank | [11][13][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 40 mg/mL stock solution, dissolve 4 mg of this compound in 100 µL of 100% DMSO. Use sonication to ensure complete dissolution.
-
Prepare the co-solvent mixture. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, prepare a mixture of PEG300, Tween 80, and saline. For 1 mL of final formulation, this would be 300 µL PEG300, 50 µL Tween 80, and 600 µL sterile saline.
-
Prepare the final injection solution. To achieve a final concentration of 2 mg/mL (for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume), add 50 µL of the 40 mg/mL this compound stock solution in DMSO to 950 µL of the co-solvent mixture.
-
Vortex and sonicate the final solution until it is clear and homogenous.
-
Administer the solution subcutaneously to the mice using a 26 or 27-gauge needle.
Protocol 2: Western Blot for LC3 and p62 in Mouse Tissue
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-LC3B and rabbit anti-p62/SQSTM1.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 3. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.unc.edu [research.unc.edu]
- 16. queensu.ca [queensu.ca]
Technical Support Center: Immunofluorescence for LC3 Puncta with Atg7-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the autophagy inhibitor Atg7-IN-1 in immunofluorescence (IF) assays for Microtubule-associated protein 1A/1B-light chain 3 (LC3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect LC3?
A1: this compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1] Atg7 functions as an E1-like activating enzyme, essential for two ubiquitin-like conjugation systems that mediate autophagosome formation.[2][3] Specifically, Atg7 is required for the lipidation of cytosolic LC3-I to form membrane-bound LC3-II, a key step in autophagosome maturation.[4][5] By inhibiting Atg7, this compound blocks the conversion of LC3-I to LC3-II, thereby preventing the formation of LC3 puncta (autophagosomes) and inhibiting the autophagy pathway.[1]
Q2: What is the expected result of treating cells with this compound on LC3 puncta formation?
A2: Treatment with this compound is expected to reduce the number of LC3 puncta.[1] In a typical experiment where autophagy is induced (e.g., by starvation or rapamycin), a subsequent or co-treatment with this compound should prevent the expected increase in LC3 puncta. This inhibition confirms that the observed puncta are a result of canonical, Atg7-dependent autophagy.
Q3: Can I use any anti-LC3 antibody for my immunofluorescence experiment?
A3: Antibody selection is critical. Both monoclonal and polyclonal antibodies are available, but they can yield different results.[6][7] Some polyclonal LC3B antibodies have been reported to cause non-specific nuclear staining, which can be misinterpreted as puncta.[6][8] It is crucial to use an antibody validated for immunofluorescence and to test its specificity. Whenever possible, opt for a monoclonal antibody or validate your polyclonal antibody with appropriate controls, such as Atg7 knockout cells or by comparing results with a GFP-LC3 reporter.[8]
Q4: Besides counting LC3 puncta, how else can I confirm autophagy inhibition by this compound?
A4: To confirm autophagy inhibition, you can perform a Western blot to monitor LC3-I to LC3-II conversion.[4] this compound treatment should prevent the accumulation of LC3-II.[1] Additionally, you can measure the levels of autophagy substrates like p62/SQSTM1. Inhibition of autophagy leads to the accumulation of p62, which can be detected by Western blot or immunofluorescence.[1]
Autophagy Signaling and this compound Inhibition
The following diagram illustrates the canonical autophagy pathway, highlighting the critical role of Atg7 and the mechanism of inhibition by this compound.
Caption: Role of Atg7 in LC3 lipidation and its inhibition by this compound.
Troubleshooting Guide
This section addresses common issues encountered during LC3 immunofluorescence experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. High background or non-specific staining | Antibody Specificity: Polyclonal antibodies may show non-specific binding, especially in the nucleus.[6][8] | • Use a well-validated monoclonal antibody for IF.[8]• Perform a titration to find the optimal antibody concentration.• Include a secondary antibody-only control to check for non-specific binding. |
| Permeabilization: Harsh permeabilization (e.g., with Triton X-100) can sometimes disrupt LC3 puncta or increase background.[9] | • Try a milder detergent like saponin or digitonin for permeabilization.[9][10]• Optimize the concentration and incubation time of the permeabilization agent. | |
| Fixation: Inadequate or improper fixation can lead to poor antigen preservation. | • Use 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[10]• Methanol fixation can also be tested as it sometimes improves puncta visualization. | |
| 2. No LC3 puncta observed, even in positive controls (e.g., starvation) | Low Autophagic Flux: The rate of autophagosome formation and degradation might be balanced, resulting in no net accumulation. | • Treat cells with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine in addition to the autophagy inducer. This will block the degradation of autophagosomes, leading to the accumulation of LC3-II and making puncta easier to detect.[4][10] |
| Ineffective Autophagy Induction: The stimulus used (e.g., starvation medium, rapamycin) may not be potent enough for the cell type. | • Confirm that the induction method works in your cell line using a different assay, like a Western blot for LC3-II or p62. • Increase the duration or concentration of the inducer. | |
| Suboptimal Imaging: Puncta may be too dim or small to be resolved by the microscope settings. | • Use a high-numerical-aperture objective (e.g., 60x or 100x oil).• Optimize laser power, exposure time, and gain settings.• Use an anti-fade mounting medium to preserve the signal.[10] | |
| 3. LC3 puncta are present despite treatment with this compound | Ineffective this compound Concentration/Duration: The inhibitor concentration may be too low or the treatment time too short. | • Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. The IC50 for this compound is ~62 nM, but effective concentrations in cells can be higher (e.g., 0.6-3.0 µM).[1] |
| Atg7-Independent Autophagy: Some cell types or conditions may utilize alternative, Atg7-independent autophagy pathways.[11][12] | • This is a biological phenomenon. Confirm the result with another Atg7-targeting method (e.g., siRNA).[13]• Investigate the involvement of other core autophagy proteins like Atg5. Loss of Atg5 typically blocks all canonical LC3 lipidation.[11] | |
| LC3-Positive Aggregates: The observed puncta may not be autophagosomes but rather protein aggregates containing LC3, which can form independently of autophagy, especially when autophagy is impaired.[14][15][16] | • Co-stain with p62. If LC3 puncta co-localize with large p62 aggregates, they may not be autophagosomes.[16]• Use autophagy-deficient cells (e.g., Atg5 or Atg7 knockout) as a negative control to see if similar structures form.[14] |
Experimental Protocols & Workflows
Standard Protocol for LC3 Immunofluorescence
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours. Ensure confluence is between 60-80% at the time of the experiment.[17]
-
Treatment:
-
Negative Control: Untreated cells.
-
Positive Control: Induce autophagy (e.g., starve with EBSS for 2-4 hours or treat with 100 nM rapamycin).
-
Inhibition: Treat cells with an effective concentration of this compound (e.g., 1-5 µM for 6 hours).[1]
-
Flux Control: Co-treat the positive control with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours) to assess autophagic flux.
-
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA in PBS for 10 minutes at room temperature.[10]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with a solution of 50 µg/mL digitonin in PBS for 5 minutes at room temperature.[10] Note: Avoid harsh detergents like Triton X-100 if possible, as they may disrupt puncta.[9]
-
Blocking: Wash three times with PBS. Block with 3% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]
-
Primary Antibody Incubation: Dilute the primary anti-LC3 antibody in the blocking buffer (e.g., 1:200). Incubate coverslips with the antibody solution for 1 hour at room temperature or overnight at 4°C.[10]
-
Washing: Wash cells five times with PBS to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody in the blocking buffer (e.g., 1:2000). Incubate for 1 hour at room temperature, protected from light.[10]
-
Final Washes & Mounting: Wash five times with PBS. If desired, counterstain nuclei with DAPI. Briefly rinse with distilled water and mount the coverslip onto a microscope slide using an anti-fade mounting medium.[10]
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
Experimental Workflow Diagram
Caption: Standard experimental workflow for LC3 immunofluorescence.
Troubleshooting Flowchart
Use this flowchart to diagnose unexpected results when using this compound.
Caption: A decision tree for troubleshooting LC3 IF with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 3. ATG7 - Wikipedia [en.wikipedia.org]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC3B Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Nuclear LC3-positive puncta in stressed cells do not represent autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC3B Antibodies | Antibodies.com [antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. proteolysis.jp [proteolysis.jp]
- 11. ATG7 is dispensable for LC3–PE conjugation in thioglycolate-elicited mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uba1 functions in Atg7- and Atg3-independent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of autophagy by Atg7 knockdown enhances chemosensitivity in gemcitabine/paclitaxel-resistant pancreatic cancer MIAPaCa2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC3, an autophagosome marker, can be incorporated into protein aggregates independent of autophagy: caution in the interpretation of LC3 localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] LC3-positive structures are prominent in autophagy-deficient cells | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Atg7-IN-1 dose-response curve generation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Atg7-IN-1, a potent and selective inhibitor of Atg7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 functions as an E1-like activating enzyme, crucial for two ubiquitin-like conjugation systems essential for autophagosome formation.[3][4] It activates Atg12 for its conjugation to Atg5 and activates Atg8 (LC3) for its lipidation to phosphatidylethanolamine (PE).[3] By inhibiting Atg7, this compound blocks these critical steps, thereby preventing the formation of autophagosomes and inhibiting the autophagy pathway.[1]
Q2: My negative control (vehicle-treated) cells show high background in the LC3-II Western blot. What could be the cause?
A2: High background in negative controls can be due to several factors:
-
Basal Autophagy: Many cell lines exhibit a high basal level of autophagy. To confirm that the observed LC3-II is due to autophagic flux, it is recommended to use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates active autophagic flux.[5]
-
Antibody Specificity: Ensure the primary antibody is specific for LC3B and used at the recommended dilution.
-
Cell Confluency: Overly confluent cells can experience stress, leading to increased autophagy. Plate cells at a consistent and optimal density.
Q3: I am not observing a clear dose-dependent increase in p62/SQSTM1 levels with increasing concentrations of this compound. What should I do?
A3: A lack of a clear p62 dose-response can be due to:
-
Insufficient Treatment Time: p62 accumulation upon autophagy inhibition can be time-dependent. Consider extending the incubation time with this compound.
-
Proteasomal Degradation: p62 can also be degraded by the proteasome. To isolate the effect of autophagy inhibition, you can co-treat cells with a proteasome inhibitor like MG132 as a positive control for p62 accumulation.
-
Cell Line Differences: The rate of p62 turnover can vary between cell lines. You may need to optimize the treatment time and concentration range for your specific cell model.
Q4: What is the optimal concentration range and treatment time for generating a dose-response curve with this compound?
A4: The optimal conditions will vary depending on the cell line and the specific assay. Based on available data, this compound has an IC50 of 62 nM in a biochemical assay.[1][2] For cell-based assays, a starting point for a dose-response curve could be a range from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). A treatment time of 6 to 24 hours is a common starting point for observing effects on LC3 lipidation and p62 accumulation.[1] It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a powder. For in vitro experiments, it is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term storage.[1] For cell-based assays, dilute the stock solution to the final working concentration in your cell culture medium. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Atg7) | 62 nM | Biochemical Assay | [1][2] |
| IC50 (LC3B spots) | 0.659 µM | H4 cells | [1] |
| EC50 (p62 accumulation) | 3.0 µM | SKOV-3 cells | [1] |
| EC50 (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [1] |
Detailed Experimental Protocol: this compound Dose-Response Curve Generation via Western Blot
This protocol outlines the steps to determine the dose-response of this compound by measuring the levels of LC3-II and p62.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical 8-point dose curve could include concentrations such as 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, p62, and the loading control.
-
Normalize the LC3-II and p62 band intensities to the loading control.
-
Plot the normalized band intensities against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 or EC50 value from the curve.
-
Visualizations
Caption: Atg7 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 3. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]
- 4. ATG7 - Wikipedia [en.wikipedia.org]
- 5. Atg7 Induces Basal Autophagy and Rescues Autophagic Deficiency in CryABR120G Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atg7-IN-1 vs. Chloroquine: A Comparative Guide to Autophagy Inhibition
For researchers, scientists, and drug development professionals, selecting the appropriate tool to dissect the complex process of autophagy is paramount. This guide provides an objective comparison of two widely used autophagy inhibitors, Atg7-IN-1 and Chloroquine, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable compound for your research needs.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease.[1] The ability to modulate this pathway is crucial for both basic research and therapeutic development. This compound and chloroquine are two inhibitors that block autophagy at distinct stages, offering different advantages and disadvantages. This compound is a potent and selective inhibitor of ATG7, an E1-like enzyme essential for the initiation of autophagy.[2][3] In contrast, chloroquine is a lysosomotropic agent that inhibits the final stage of autophagy by impairing the fusion of autophagosomes with lysosomes.[4][5] This guide will delve into their mechanisms of action, present a comparative analysis of their performance, and provide detailed experimental protocols for their evaluation.
Mechanism of Action
The differential mechanisms of this compound and chloroquine are central to their application in autophagy research.
This compound: Early-Stage Inhibition
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (ATG7), an E1-like activating enzyme crucial for two ubiquitin-like conjugation systems essential for autophagosome formation.[2][6] ATG7 mediates the conjugation of ATG12 to ATG5 and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to phosphatidylethanolamine (PE).[1] By inhibiting ATG7, this compound effectively blocks the formation of the autophagosome, halting the autophagic process at a very early stage.[3] This leads to a reduction in the formation of LC3-II, the lipidated form of LC3, and an accumulation of autophagy substrates like p62/SQSTM1.[3]
Chloroquine: Late-Stage Inhibition
Chloroquine, a well-established antimalarial drug, functions as a late-stage autophagy inhibitor.[5] It is a weak base that accumulates in acidic organelles, primarily lysosomes, where it raises the intra-organellar pH.[7] This increase in pH inhibits the activity of lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes to form autolysosomes.[4] This blockade of autophagic flux results in the accumulation of autophagosomes, leading to an increase in both LC3-II and p62 levels.[7]
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Autophagy Inhibitors: Atg7-IN-1 vs. 3-Methyladenine (3-MA)
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The pharmacological inhibition of autophagy is a key strategy for studying its complex roles and for developing novel therapeutic interventions. This guide provides an objective comparison of two widely used autophagy inhibitors, Atg7-IN-1 and 3-methyladenine (3-MA), focusing on their mechanisms of action, experimental performance, and practical applications in research.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and 3-MA lies in their molecular targets within the autophagy signaling cascade. This compound offers high specificity by targeting a core component of the autophagy machinery, while 3-MA acts on an upstream signaling node with broader effects.
This compound: Precision Targeting of the Core Autophagy Machinery
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (Atg7).[1][2] Atg7 functions as the essential E1-like activating enzyme in two ubiquitin-like conjugation systems that are indispensable for autophagosome formation.[1][3] It facilitates the conjugation of Atg12 to Atg5 and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II.[4] By directly inhibiting Atg7, this compound effectively blocks these crucial steps, leading to a halt in autophagosome elongation and maturation.[2] This targeted mechanism of action makes this compound a highly specific tool for studying the consequences of autophagy inhibition.
3-Methyladenine (3-MA): Upstream Inhibition with Broader Consequences
3-methyladenine is one of the most widely cited autophagy inhibitors and functions by inhibiting phosphoinositide 3-kinases (PI3Ks).[5][6] Its primary target in the context of autophagy is the class III PI3K, also known as Vps34.[5][7] Vps34 is a key component of a complex that initiates the nucleation of the phagophore, the precursor to the autophagosome.[8][9] By inhibiting Vps34, 3-MA prevents the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid second messenger crucial for the recruitment of other autophagy-related proteins to the site of autophagosome formation.[7]
However, 3-MA is not entirely specific to class III PI3K and can also inhibit class I PI3Ks, which can have confounding effects on cell signaling pathways, including the Akt/mTOR pathway.[6] Furthermore, 3-MA has been reported to have a dual role, where it can inhibit autophagy in the short term or under starvation conditions, but may promote it under prolonged treatment in nutrient-rich conditions.[6] It has also been shown to induce caspase-dependent cell death independent of its effects on autophagy.[10]
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the autophagy signaling pathway and the distinct points of intervention for this compound and 3-MA.
Caption: Autophagy signaling pathway with inhibition points for 3-MA and this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 3-MA, providing a snapshot of their potency and effective concentrations in experimental settings.
| Parameter | This compound | 3-Methyladenine (3-MA) |
| Primary Target | Atg7 (E1-like enzyme)[1][2] | Class III PI3K (Vps34)[5][7] |
| Mechanism | Blocks autophagosome elongation[1][2] | Inhibits phagophore nucleation[11] |
| IC50 Value | 62 nM (in vitro)[2][12] | 25 µM (Vps34, cell assay)[5] |
| Effective Cell Culture Concentration | 0.6 - 3.0 µM[2] | 0.5 - 10 mM[3][5] |
| Effect on LC3-II | Decreases LC3-II formation[2] | Suppresses conversion of LC3-I to LC3-II[5][13] |
| Effect on p62/SQSTM1 | Induces accumulation of p62[2] | Leads to elevated levels of p62[14] |
| Known Off-Target Effects | Not well-documented | Inhibition of Class I PI3K, induction of apoptosis[6][10] |
Experimental Protocols
Accurate assessment of autophagy inhibition is crucial for interpreting experimental results. Below are detailed protocols for key assays used to measure the effects of this compound and 3-MA.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, H4, or SKOV-3) in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation:
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the final working concentration (e.g., 1-5 µM) in complete cell culture medium.
-
3-MA: Prepare a fresh stock solution in sterile water or cell culture medium (heating may be required for dissolution). Dilute to the final working concentration (e.g., 5-10 mM) in complete cell culture medium. Note: DMSO stock solutions of 3-MA are not recommended.[5]
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO for this compound, sterile water for 3-MA).
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours), depending on the experimental design and cell type.
Western Blotting for LC3 and p62 Analysis
This protocol allows for the quantification of LC3-II conversion and p62 accumulation, key indicators of autophagic flux.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel. Due to the small size of LC3, ensure the protein is not run off the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C.[15][16] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used to assess autophagy inhibition.
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Preparation: Grow and treat cells on glass coverslips as described in section 4.1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with an anti-LC3B primary antibody (e.g., 1:200-1:400 dilution) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta per cell is indicative of autophagosome accumulation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing autophagy inhibition.
Summary and Recommendations
Both this compound and 3-MA are valuable tools for the study of autophagy, but their distinct mechanisms and specificities dictate their optimal use cases.
-
This compound is the preferred choice for experiments requiring high specificity and a direct block of the core autophagy machinery. Its potency at nanomolar concentrations minimizes the risk of off-target effects, making it ideal for elucidating the direct consequences of autophagy inhibition.
-
3-Methyladenine (3-MA) remains a widely used inhibitor, particularly for initial or exploratory studies. However, researchers must be mindful of its off-target effects on other PI3K isoforms and its potential to induce apoptosis independently of autophagy.[6][10] Careful dose-response experiments and appropriate controls are essential when using 3-MA to ensure that the observed effects are indeed due to autophagy inhibition.
References
- 1. ATG7 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. pnas.org [pnas.org]
- 8. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison: Atg7-IN-1 vs. Atg7 siRNA Knockdown for Autophagy Research
For researchers, scientists, and drug development professionals navigating the complexities of autophagy inhibition, the choice between small molecule inhibitors and genetic knockdown techniques is a critical one. This guide provides an objective comparison of two prominent methods for targeting Autophagy Related 7 (Atg7), a crucial E1-like enzyme in the autophagy pathway: the chemical inhibitor Atg7-IN-1 and Atg7 siRNA-mediated knockdown.
This comparison summarizes quantitative data, outlines experimental protocols, and explores the distinct advantages and disadvantages of each approach, supported by experimental findings from the literature.
At a Glance: Key Differences
| Feature | This compound | Atg7 siRNA Knockdown |
| Method | Pharmacological inhibition | Genetic knockdown |
| Target | Atg7 E1-like enzyme activity | Atg7 mRNA |
| Mechanism | Potent and selective chemical inhibition of Atg7's enzymatic function.[1][2] | Post-transcriptional gene silencing, leading to reduced Atg7 protein expression.[3][4][5] |
| Speed of Onset | Rapid, typically within hours.[1] | Slower, requires time for transfection and subsequent protein degradation (typically 24-72 hours).[6][7] |
| Reversibility | Reversible upon withdrawal of the compound. | Generally considered irreversible for the duration of the experiment, though effects diminish with cell division. |
| Specificity | High selectivity for Atg7 reported, but potential for off-target effects exists with any small molecule. | High specificity for Atg7 mRNA sequence, but "off-target" effects on other genes are a known phenomenon.[8][9][10][11] |
| Delivery | Simple addition to cell culture media.[1] | Requires transfection reagents and optimization for efficient delivery into cells.[6][12][13] |
| Toxicity | Potential for dose-dependent cellular toxicity. | Transfection reagents can induce cellular stress and toxicity.[9] |
Performance Data: A Quantitative Look
Table 1: this compound Performance Data
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Atg7 inhibition) | 62 nM | Biochemical Assay | [1][14] |
| IC50 (LC3B puncta reduction) | 0.659 µM | H4 cells | [1] |
| EC50 (p62 accumulation) | 3.0 µM | SKOV-3 cells | [1] |
| EC50 (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [1] |
| Effective Concentration | 1.25 µM (for 6h) | H4 cells | [1] |
| In Vivo Efficacy | 150 mg/kg (single s.c. dose) | Mouse HCT-116 xenograft | [1] |
Table 2: Atg7 siRNA Knockdown Performance Data
| Parameter | Knockdown Efficiency | Cell Line | Assay | Reference |
| Atg7 Protein Reduction | Significantly downregulated | SKOV3 cells | Western Blot | [3][4] |
| Atg7 mRNA Reduction | ~89% | K562 cells | qPCR | [15] |
| Functional Effect | Inhibition of LC3-II accumulation | A549 cells | Western Blot | [16] |
| Functional Effect | Increased apoptotic cell death (in combination with 5-FU) | A549 cells | Flow Cytometry | [16] |
| Functional Effect | Decreased cell survival to 54.8% (in combination with cisplatin) | SKOV3 cells | MTT Assay | [4] |
Experimental Methodologies
This compound Treatment Protocol
A general protocol for treating cultured cells with this compound is as follows:
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).[1] Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours) under standard cell culture conditions.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for autophagy markers (LC3, p62), immunofluorescence for LC3 puncta, or cell viability assays.
Atg7 siRNA Transfection Protocol
A standard protocol for siRNA-mediated knockdown of Atg7 is as follows:
-
siRNA Preparation: Resuspend the lyophilized Atg7 siRNA and a non-targeting control siRNA in nuclease-free water or a suitable buffer to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.[12]
-
Transfection Complex Formation:
-
Dilute the Atg7 siRNA (and control siRNA) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[6]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Analysis: After incubation, assess the knockdown efficiency by measuring Atg7 mRNA (qPCR) or protein (Western blot) levels. Functional assays to evaluate the impact on autophagy can then be performed.
Visualizing the Processes
To better understand the workflows and the biological pathway involved, the following diagrams have been generated.
Concluding Remarks
The choice between this compound and Atg7 siRNA knockdown depends on the specific experimental goals, the cell system being used, and the desired temporal control over autophagy inhibition.
-
This compound offers a rapid, reversible, and technically straightforward method for inhibiting Atg7's enzymatic function. This makes it particularly useful for studying the acute effects of autophagy inhibition and for in vivo applications.
-
Atg7 siRNA knockdown provides a highly specific means of reducing Atg7 protein levels, which can be advantageous for long-term studies and for dissecting the roles of the Atg7 protein beyond its enzymatic activity. However, it requires more complex experimental procedures and careful validation to rule out off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. Effect of siRNA-induced Atg7 gene silencing on the sensitivity of ovarian cancer SKOV3 cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of siRNA-induced Atg7 gene silencing on the sensitivity of ovarian cancer SKOV3 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound | Autophagy | TargetMol [targetmol.com]
- 15. ATG7 regulates energy metabolism, differentiation and survival of Philadelphia-chromosome-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Decoding Autophagy Inhibition: A Comparative Guide to Atg7-IN-1 Flux Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of autophagy is a critical step in various therapeutic and research applications. Atg7-IN-1 has emerged as a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), a crucial E1-like enzyme in the autophagy pathway. This guide provides a comprehensive comparison of this compound with other common autophagy inhibitors and details the experimental protocols for robustly confirming its inhibitory effects using autophagy flux assays.
Atg7 plays a pivotal role in the initiation of autophagosome formation by activating and transferring ubiquitin-like proteins such as Atg8 (LC3/GABARAP).[1][2][3] The inhibition of Atg7 by this compound effectively halts this process, leading to a blockage in the autophagy cascade.[1][4][5] This guide will delve into the experimental validation of this inhibition.
Comparative Analysis of Autophagy Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other widely used autophagy inhibitors, such as 3-Methyladenine (3-MA) and Chloroquine (CQ). While all three disrupt the autophagy process, their mechanisms and points of intervention differ significantly. 3-MA is a PI3K inhibitor that acts early in the pathway, preventing the formation of the phagophore. In contrast, CQ is a lysosomotropic agent that raises the lysosomal pH, thereby inhibiting the fusion of autophagosomes with lysosomes and the degradation of their contents. This compound offers a more targeted approach by directly inhibiting the enzymatic activity of Atg7.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Key Effects |
| This compound | Atg7 | Potent and selective inhibitor of the E1-like enzyme Atg7.[1][4][5] | IC50 = 62 nM[1][4][5] | Reduces LC3B lipidation, induces accumulation of p62 and NBR1 proteins.[4] |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | Inhibits the formation of the pre-autophagosomal structure. | Varies by cell type and conditions. | Blocks autophagosome formation. |
| Chloroquine (CQ) | Lysosome | Raises lysosomal pH, inhibiting autophagosome-lysosome fusion and degradation. | Varies by cell type and conditions. | Leads to the accumulation of autophagosomes and LC3-II. |
Visualizing the Autophagy Pathway and this compound Inhibition
The following diagram illustrates the canonical autophagy pathway and highlights the specific point of inhibition by this compound.
Caption: The autophagy signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Autophagy Flux Assays
To rigorously confirm autophagy inhibition by this compound, it is crucial to perform autophagy flux assays. These assays measure the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.
LC3-II Turnover Assay
This assay measures the amount of LC3-II that is delivered to and degraded in the lysosome. A decrease in LC3-II turnover is indicative of autophagy inhibition.
Experimental Workflow:
Caption: Workflow for the LC3-II turnover assay.
Detailed Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations. Include a vehicle control. For each this compound concentration, have two sets of wells: one with this compound alone and one with this compound co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities for LC3-II and the loading control. The difference in the LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux. A decrease in this difference in this compound treated cells compared to the control indicates autophagy inhibition.
p62/SQSTM1 Degradation Assay
p62, also known as sequestosome 1 (SQSTM1), is a cargo receptor that is incorporated into the autophagosome and subsequently degraded upon fusion with the lysosome. Inhibition of autophagy leads to the accumulation of p62.
Detailed Methodology:
-
Cell Culture and Treatment: Follow the same initial steps as for the LC3-II turnover assay, treating cells with this compound at various concentrations and a vehicle control.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Antibody Incubation: Probe the membrane with primary antibodies against p62 and a loading control.
-
Detection and Analysis: Visualize and quantify the band intensities for p62 and the loading control. An increase in the p62/loading control ratio in this compound treated cells compared to the control is indicative of autophagy inhibition.
By employing these robust autophagy flux assays and understanding the comparative landscape of autophagy inhibitors, researchers can confidently validate the on-target effects of this compound and advance their investigations into the multifaceted roles of autophagy in health and disease.
References
Atg7-IN-1: A Comparative Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular recycling process, is implicated in a growing number of diseases, making the development of specific modulators a key area of research. This guide provides an objective comparison of Atg7-IN-1, a potent and selective inhibitor of the E1-like enzyme ATG7, with other novel and classical autophagy inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Targeting the Core Autophagy Machinery
This compound distinguishes itself by targeting a critical upstream enzyme in the autophagy pathway, Autophagy-related 7 (ATG7). ATG7 is essential for two ubiquitin-like conjugation systems that are indispensable for the formation of the autophagosome: the ATG12-ATG5 and the LC3-phosphatidylethanolamine (PE) conjugation systems. By inhibiting ATG7, this compound effectively blocks autophagosome formation at an early stage.
In contrast, other autophagy inhibitors target different stages of the pathway. For instance, VPS34 inhibitors like SAR405 block the production of phosphatidylinositol 3-phosphate (PI3P), a lipid crucial for phagophore nucleation. Late-stage inhibitors, such as Bafilomycin A1 and Chloroquine, prevent the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification and degradation. 3-Methyladenine (3-MA) is a less specific inhibitor of PI3K, affecting both class I and class III PI3Ks.
Quantitative Comparison of Autophagy Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used autophagy inhibitors, providing a basis for comparing their potency and cellular effects.
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | Typical In Vitro Working Concentration |
| This compound | ATG7 | Inhibits ATG7 E1-like activity, blocking two ubiquitin-like conjugation systems. | IC50 = 62 nM (biochemical assay)[1]; IC50 = 0.659 µM (endogenous LC3B spots in H4 cells)[1]; EC50 (p62 accumulation) = 3.0 µM (SKOV-3 cells)[1] | 1-10 µM |
| SAR405 | VPS34 (Class III PI3K) | Inhibits the production of PI3P, preventing phagophore nucleation. | IC50 = 42 nM (autophagosome formation)[2] | 100 nM - 1 µM |
| Bafilomycin A1 | V-ATPase | Inhibits the vacuolar H+-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion. | IC50 = 0.44 nM (V-ATPase)[3] | 10-100 nM[4] |
| 3-Methyladenine (3-MA) | Class III PI3K (and Class I) | Inhibits PI3K activity, blocking autophagosome formation. | IC50 = 1.21 mM (starvation-induced autophagy)[5] | 5-10 mM[6] |
| Chloroquine | Lysosome | Raises lysosomal pH, inhibiting lysosomal enzymes and autophagosome-lysosome fusion.[7] | - | 25-50 µM[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Autophagy pathway and targets of various inhibitors.
Caption: General workflow for assessing autophagy inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of autophagy inhibitors.
Western Blotting for LC3-II and p62
This protocol is used to quantify the levels of LC3-II, a marker for autophagosomes, and p62, a protein that is degraded by autophagy.
Materials:
-
Cell lines (e.g., HeLa, Neuro2A)[8]
-
Autophagy inhibitor of interest (e.g., this compound)
-
Chloroquine (as a positive control for autophagic flux blockade)[8]
-
RIPA buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the autophagy inhibitor at various concentrations and time points. Include a positive control group treated with Chloroquine (e.g., 50 µM for 16 hours) to block autophagic flux.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-LC3B or anti-p62) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/actin ratio and p62/actin ratio indicates inhibition of autophagy.
Immunofluorescence for p62 and LC3 Puncta
This method allows for the visualization and quantification of p62 aggregates and LC3-positive puncta, which are indicative of autophagosome accumulation.
Materials:
-
Cells grown on coverslips (e.g., HeLa)
-
Autophagy inhibitor of interest
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibodies:
-
Rabbit anti-p62/SQSTM1 (e.g., Novus Biologicals, NBP1-48320, recommended dilution 1:200)
-
Rabbit anti-LC3B (e.g., Novus Biologicals, NB100-2331, recommended dilution 1:100-1:300)[5]
-
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the autophagy inhibitor as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour.
-
Incubate with the primary antibody (anti-p62 or anti-LC3) overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the number and intensity of p62 aggregates or LC3 puncta per cell. An increase in puncta formation indicates the accumulation of autophagosomes due to autophagy inhibition.
In Vivo Xenograft Model
This compound has been evaluated in a mouse HCT-116 xenograft model.[1]
Protocol Outline:
-
Cell Implantation: Human colorectal carcinoma HCT-116 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: this compound is administered to the mice (e.g., 150 mg/kg, single subcutaneous dose).[1]
-
Pharmacodynamic Analysis: At a specified time point after treatment, tumors are harvested.
-
Biomarker Assessment: Tumor lysates are analyzed by Western blot for levels of LC3B and NBR1 (another autophagy substrate) to assess the in vivo inhibition of autophagy. A reduction in the accumulation of these proteins indicates target engagement and pathway modulation.[1]
Off-Target Effects and Selectivity
A critical consideration in choosing an autophagy inhibitor is its selectivity and potential off-target effects.
-
This compound is reported to be a selective inhibitor of ATG7.[1] However, as with any new compound, further profiling is necessary to fully characterize its off-target activities.
-
SAR405 exhibits high selectivity for VPS34 over other PI3K isoforms and mTOR.[2]
-
Bafilomycin A1 , while a potent V-ATPase inhibitor, can also have direct effects on mitochondria, including decreasing the mitochondrial membrane potential.[4]
-
3-Methyladenine is known to be a non-specific PI3K inhibitor, affecting both class I and class III PI3Ks, which can lead to complex and sometimes opposing effects on autophagy.[10]
-
Chloroquine has multiple cellular effects beyond autophagy inhibition, including disorganization of the Golgi and endo-lysosomal systems.[7]
Conclusion
This compound represents a valuable addition to the toolkit for studying autophagy. Its potency and selectivity for ATG7 offer a distinct advantage for dissecting the role of the core autophagy machinery. This guide provides a framework for comparing this compound to other available inhibitors, enabling researchers to make informed decisions based on the specific requirements of their experimental systems. The provided protocols offer a starting point for the experimental validation of these compounds. As with any pharmacological tool, careful consideration of the inhibitor's mechanism of action, potency, and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC3A Antibody - BSA Free (NB100-2331): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 9. SQSTM1/p62 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ATG7 regulates energy metabolism, differentiation and survival of Philadelphia-chromosome-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-1: A Comparative Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atg7-IN-1, a potent and selective inhibitor of the E1-like enzyme Atg7, with other common autophagy inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on autophagy.
Introduction to Atg7 and the Role of this compound
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is Autophagy-related 7 (Atg7), which functions as an E1-like activating enzyme, essential for the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the subsequent formation of autophagosomes.[1][2]
This compound is a potent and selective small molecule inhibitor of Atg7. By inhibiting Atg7, this compound effectively blocks the autophagy process at an early stage. This leads to a predictable and measurable impact on downstream autophagy markers, including the inhibition of LC3 lipidation (conversion of LC3-I to LC3-II) and the accumulation of autophagy substrates such as p62/SQSTM1 and NBR1.[3][4]
Comparative Analysis of this compound and Alternative Autophagy Inhibitors
The selection of an appropriate autophagy inhibitor is critical for the accurate interpretation of experimental results. This compound offers a distinct mechanism of action compared to other widely used inhibitors. This section compares this compound with genetic knockdown of Atg7 and other classes of small molecule inhibitors.
This compound vs. Genetic Inhibition (siRNA/shRNA)
Genetic knockdown of Atg7 via siRNA or shRNA offers a highly specific method to inhibit autophagy.[5][6] Both this compound and genetic knockdown target the same protein, leading to a similar downstream cascade of events: decreased LC3-II levels and accumulation of p62.[5][7]
| Feature | This compound | Atg7 siRNA/shRNA |
| Mechanism | Potent, selective, and reversible small molecule inhibitor of Atg7's enzymatic activity. | Post-transcriptional gene silencing leading to reduced Atg7 protein expression. |
| Advantages | Rapid onset of action, dose-dependent and reversible inhibition, suitable for in vivo studies. | High specificity for Atg7. |
| Limitations | Potential for off-target effects, though reported to be highly selective. | Slower onset of action, potential for incomplete knockdown, can trigger cellular stress responses. |
This compound vs. Other Small Molecule Inhibitors
This compound is an early-stage autophagy inhibitor. Its effects differ significantly from late-stage inhibitors, which act on the final steps of the autophagy pathway, and from inhibitors of other upstream kinases.
| Inhibitor Class | Examples | Mechanism of Action | Effect on LC3-II | Effect on p62 |
| Atg7 Inhibitors | This compound , ATG7-IN-2, ATG7-IN-3 | Inhibit the E1-like activity of Atg7, blocking LC3 lipidation.[3][8] | Decrease | Increase [3] |
| ULK1 Inhibitors | SBI-0206965, MRT68921 | Inhibit the kinase activity of ULK1, an upstream kinase essential for autophagy initiation.[9][10][11] | Decrease | Increase[12] |
| Late-Stage Inhibitors | Chloroquine, Bafilomycin A1 | Inhibit the fusion of autophagosomes with lysosomes or block lysosomal degradation.[13][14] | Increase[14] | Increase |
Quantitative Data on Inhibitor Potency and Downstream Effects
The following tables summarize the quantitative data for this compound and its analogs, providing a basis for comparing their potency.
Table 1: In Vitro Potency of Atg7 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | ATG7 | 62 | [3] |
| ATG7-IN-2 | ATG7 | 89 | [8] |
| ATG7-IN-3 | ATG7 | 48 | [14] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference |
| H4 | LC3B Puncta Inhibition | IC50 | 0.659 | [3] |
| SKOV-3 | p62 Accumulation | EC50 | 3.0 | [3] |
| SKOV-3 | NBR1 Accumulation | EC50 | 19.4 | [3] |
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for two key assays used to validate the effects of autophagy inhibitors.
Western Blotting for LC3 and p62
This protocol allows for the quantitative analysis of LC3-I to LC3-II conversion and the accumulation of p62.
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Due to its small size, LC3-II migrates faster than its actual molecular weight would suggest, so running the gel longer is recommended for better separation from LC3-I.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or a loading control (e.g., GAPDH, β-actin) is a key indicator of autophagic flux.
-
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosome formation.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound or other compounds as required.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 1-3% BSA in PBS for 30 minutes at room temperature.[4][8]
-
Incubate with an anti-LC3 primary antibody (1:200) in blocking buffer for 1 hour at room temperature.[8]
-
Wash the cells five times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:2000) in blocking buffer for 1 hour at room temperature, protected from light.[8]
-
Wash the cells five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software such as ImageJ. An increase in the number of puncta is indicative of autophagosome accumulation.
-
Visualizations
The following diagrams illustrate the autophagy pathway, a typical experimental workflow for assessing autophagy, and a comparison of different autophagy inhibitors.
Caption: The core autophagy signaling pathway highlighting key protein complexes.
Caption: A standard experimental workflow for validating the effect of autophagy inhibitors.
Caption: A logical comparison of different classes of autophagy inhibitors based on their point of intervention in the autophagy pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. Autophagic flux: Is p62 a good indicator? [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E1-like activating enzyme Atg7 is preferentially sequestered into p62 aggregates via its interaction with LC3-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Atg7-IN-1 vs. Genetic Models: A Comparative Guide to Inhibiting Autophagy
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides a comprehensive comparison of a chemical inhibitor, Atg7-IN-1, and genetic models (knockout/knockdown) for the inhibition of Autophagy-related protein 7 (Atg7), a critical enzyme in the autophagy pathway.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a key role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Atg7 is an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that are central to autophagosome formation. Consequently, inhibiting Atg7 is a key strategy for studying and potentially treating diseases with pathological autophagy. This guide will objectively compare the pharmacological approach using this compound with genetic approaches, providing experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action: Targeting the Core of Autophagy
This compound is a potent and selective chemical inhibitor of Atg7. It directly binds to the enzyme, blocking its E1-like activity and thereby preventing the downstream conjugation of Atg12 to Atg5 and the lipidation of LC3 (Atg8) to form LC3-II. This leads to an accumulation of autophagy substrates like p62/SQSTM1 and prevents the formation of functional autophagosomes.
Genetic models, such as knockout (KO) or knockdown (e.g., siRNA, shRNA), target Atg7 at the gene or mRNA level, respectively. A complete knockout of the Atg7 gene results in a total and permanent absence of the Atg7 protein. Knockdown approaches, on the other hand, reduce the expression of Atg7, leading to a transient or stable decrease in the protein level. Both genetic approaches effectively block the autophagy pathway at the same critical step as this compound.
Comparative Data: In Vitro and In Vivo Studies
The choice between a chemical inhibitor and a genetic model often depends on the specific experimental question, the model system, and the desired duration and specificity of the inhibition. Below is a summary of comparative data from studies utilizing both approaches.
A key study directly compared the anti-tumor effects of this compound and Atg7 shRNA in a mouse model of microsatellite instability colorectal cancer. Both methods of Atg7 inhibition led to a significant reduction in tumor growth and weight, which was associated with an increased infiltration of CD8+ T cells into the tumor microenvironment. This suggests that both approaches can effectively modulate the anti-tumor immune response by inhibiting autophagy.
| Parameter | This compound | Atg7 shRNA | Reference |
| Tumor Volume (mm³) | Significantly reduced vs. vehicle | Significantly reduced vs. control shRNA | |
| Tumor Weight (g) | Significantly reduced vs. vehicle | Significantly reduced vs. control shRNA | |
| CD8+ T cell Infiltration | Significantly increased vs. vehicle | Significantly increased vs. control shRNA |
While direct quantitative comparisons in cell culture are less common in single publications, the phenotypic outcomes of both methods are consistently reported to be similar. Both this compound treatment and Atg7 knockdown lead to the accumulation of p62 and a decrease in LC3-II levels, confirming the inhibition of autophagic flux.
Signaling Pathway and Experimental Workflow
To visualize the point of intervention and the typical workflow for comparing these two approaches, the following diagrams are provided.
Caption: Atg7 signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparing this compound and genetic models.
Experimental Protocols
Below are generalized protocols for the use of this compound and Atg7 siRNA. Specific concentrations and incubation times may need to be optimized for your particular cell line or model system.
This compound Treatment Protocol (In Vitro)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Treatment: Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for Atg7, LC3, and p62, or immunofluorescence for LC3 puncta.
Atg7 siRNA Transfection Protocol (In Vitro)
-
Cell Seeding: Plate cells one day before transfection to ensure they are at 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complex:
-
Dilute the Atg7 siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
-
Analysis: Harvest the cells 48-72 hours post-transfection for analysis of Atg7 knockdown efficiency (e.g., by Western blot or qRT-PCR) and the effect on autophagy markers.
Comparison of Advantages and Disadvantages
The choice between this compound and genetic models involves a trade-off between speed, reversibility, and specificity.
Assessing the Reversibility of Atg7-IN-1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reversibility of a small molecule inhibitor is paramount for its potential therapeutic application. This guide provides a comparative assessment of the autophagy inhibitor Atg7-IN-1, focusing on its reversibility in comparison to other known autophagy inhibitors. While direct experimental data on the reversibility of this compound is not currently available in the public domain, this guide outlines the established experimental protocols to determine its binding characteristics.
This compound is a potent and selective inhibitor of Autophagy-related protein 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway.[1][2] It effectively blocks the lipidation of LC3B and induces the accumulation of autophagy substrates such as p62 and NBR1, thereby inhibiting the formation of autophagosomes.[2]
Comparison of this compound with Alternative Autophagy Inhibitors
To provide a context for assessing this compound, this section compares its known properties with other well-characterized autophagy inhibitors. The reversibility of an inhibitor dictates the duration of its biological effect and is a critical parameter for drug development.
| Inhibitor | Target | Mechanism of Action | Reversibility |
| This compound | ATG7 | Potent and selective inhibitor of the E1-like enzyme ATG7 (IC50 = 62 nM).[1][2] | Not yet experimentally determined. |
| SBI-0206965 | ULK1 | Inhibits the serine/threonine kinase ULK1, a key initiator of autophagy.[3][4] | Reversible kinase inhibitor.[5] |
| EACC | Autophagosome-lysosome fusion | Blocks the fusion of autophagosomes with lysosomes by preventing Stx17 loading onto autophagosomes.[6] | Demonstrated to be reversible.[6] |
| Lys05 | Lysosomes | A dimeric chloroquine analog that disrupts lysosomal function. | Assumed to be reversible based on its mechanism. |
| Chloroquine/ Hydroxychloroquine | Lysosomes | Raises lysosomal pH, inhibiting the activity of lysosomal hydrolases and blocking the final step of autophagy. | Reversible. |
Experimental Protocols for Assessing Inhibitor Reversibility
The reversibility of an inhibitor can be determined through several established biochemical and cell-based assays. A standard method to assess the reversibility of a non-covalent inhibitor is the washout experiment.
Washout Experiment Followed by Western Blot
This method assesses the recovery of cellular autophagy flux after the removal of the inhibitor.
Principle: If an inhibitor binds reversibly to its target, its inhibitory effect should diminish after it is removed from the experimental system, allowing the biological pathway to resume. In contrast, an irreversible inhibitor will remain bound to its target, and the pathway will not recover.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to inhibit autophagy (e.g., 1-5 µM) for a defined period (e.g., 4-6 hours). Include a vehicle-treated control (e.g., DMSO).
-
To induce autophagy, cells can be cultured in nutrient-deprived medium (e.g., EBSS) during the last 2-4 hours of inhibitor treatment.
-
-
Inhibitor Washout:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells three times with pre-warmed, complete growth medium to remove any residual inhibitor.
-
Add fresh, complete growth medium to the cells.
-
-
Recovery Period:
-
Incubate the cells for various time points after the washout (e.g., 0, 2, 4, 6, 8 hours) to allow for potential recovery of autophagy.
-
-
Cell Lysis and Protein Quantification:
-
At each recovery time point, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key autophagy markers:
-
LC3B: To assess the conversion of LC3-I to LC3-II. A decrease in the LC3-II/LC3-I ratio after washout would indicate recovery of autophagy flux.
-
p62/SQSTM1: To monitor the degradation of this autophagy substrate. A decrease in p62 levels after washout would suggest restored autophagic degradation.
-
ATG7: To confirm equal loading and to observe any potential changes in the target protein level.
-
Actin or GAPDH: As a loading control.
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
-
Reversible Inhibition: A time-dependent decrease in the LC3-II/LC3-I ratio and a reduction in p62 protein levels after the washout of this compound would indicate that its inhibitory effect is reversible.
-
Irreversible Inhibition: If the LC3-II/LC3-I ratio remains high and p62 levels do not decrease after the washout, it would suggest that this compound binds irreversibly to ATG7.
Visualizing the Atg7-Mediated Autophagy Pathway and Reversibility Assessment
To further clarify the biological context and the experimental approach, the following diagrams illustrate the ATG7 signaling pathway and the workflow for assessing inhibitor reversibility.
References
- 1. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
Atg7-IN-1: A Potent and Selective Tool for Probing Autophagy
A Comparative Guide for Researchers
In the intricate world of cellular homeostasis, autophagy stands as a critical recycling and quality control process. Its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and infectious diseases. The autophagy-related 7 (Atg7) protein, an E1-like activating enzyme, plays a pivotal role in the initiation of autophagosome formation, making it a key target for therapeutic intervention and a crucial component to modulate in research settings. Atg7-IN-1 has emerged as a potent and selective small molecule inhibitor of Atg7, providing a valuable tool for the scientific community to dissect the complexities of autophagy. This guide offers an objective comparison of this compound with other available tool compounds, supported by experimental data and detailed protocols to aid researchers in their quest to understand and manipulate this fundamental cellular process.
This compound: Mechanism of Action
This compound functions as a potent and selective inhibitor of the Atg7 E1-like enzyme.[1][2][3] Atg7 is essential for two ubiquitin-like conjugation systems required for autophagosome formation: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems. By inhibiting Atg7, this compound effectively blocks the downstream lipidation of LC3 (conversion of LC3-I to LC3-II) and the formation of the Atg12-Atg5-Atg16L1 complex, thereby halting autophagosome biogenesis and subsequent autophagic flux.
Comparative Analysis of Atg7 Inhibitors
The development of specific and potent inhibitors of autophagy-related proteins is crucial for both basic research and as a starting point for drug discovery. This compound is part of a growing arsenal of such tools. Below is a comparison of this compound with other notable Atg7 inhibitors.
| Compound | Target | IC50 (in vitro) | Cellular Potency (example) | Key Features |
| This compound | ATG7 | 62 nM[1][2][3] | IC50 = 0.659 μM (endogenous LC3B spots in H4 cells)[2] | Potent and selective inhibitor of Atg7. Induces accumulation of autophagy substrates p62 and NBR1.[2] |
| ATG7-IN-2 | ATG7 | 89 nM | IC50 = 2.6 μM (LC3B lipidation in H4 cells) | Another potent Atg7 inhibitor. |
| ATG7-IN-3 | ATG7 | 48 nM | IC50 = 0.938 μM (endogenous LC3B puncta in H4 cells) | A potent Atg7 inhibitor that has been shown to regulate autophagy markers in a xenograft model. |
Note: IC50 and cellular potency values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Data and Protocols
To effectively utilize this compound and other autophagy inhibitors in research, it is essential to employ robust and well-validated experimental methods. Here, we provide detailed protocols for key assays used to assess the impact of these compounds on the autophagy pathway.
LC3 Turnover Assay (Autophagic Flux Measurement)
This assay is the gold standard for measuring autophagic activity. It assesses the rate of LC3-II degradation by lysosomes, providing a dynamic measure of autophagic flux. The use of a lysosomal inhibitor, such as Bafilomycin A1, is critical to block the final degradation step and allow for the accumulation of LC3-II, which can then be quantified.[4][5][6]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or other compounds at the desired concentrations for the specified duration. In parallel, treat a set of wells with the vehicle control. For the final 2-4 hours of the experiment, add a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) to a subset of the wells for each condition.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against LC3B. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy, while a decrease suggests inhibition.
p62/SQSTM1 Degradation Assay
p62, also known as sequestosome 1 (SQSTM1), is a receptor for ubiquitinated cargo destined for autophagic degradation. It is incorporated into the autophagosome and degraded along with the cargo. Therefore, the accumulation of p62 is a reliable indicator of autophagy inhibition.[7][8][9]
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with this compound or other inhibitors as described in the LC3 turnover assay protocol.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as previously described.
-
Antibody Incubation: Probe the membrane with a primary antibody against p62/SQSTM1. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Detection and Analysis: Detect the protein bands and quantify their intensities. An increase in the p62 protein level upon treatment with an autophagy inhibitor indicates a blockage of the autophagic pathway.
LC3 Puncta Formation Assay (Immunofluorescence)
This microscopic technique allows for the visualization of autophagosome formation within cells. Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is lipidated and recruited to the autophagosomal membrane (LC3-II), where it appears as distinct puncta.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After treatment with the compounds of interest, fix the cells with 4% paraformaldehyde.
-
Immunostaining: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and block with a suitable blocking buffer. Incubate the cells with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody and Imaging: Wash the cells and incubate with a fluorescently labeled secondary antibody. Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of LC3 puncta per cell can be quantified using image analysis software. A decrease in the number of LC3 puncta upon treatment with an inhibitor like this compound, especially under autophagy-inducing conditions (e.g., starvation), indicates a blockage in autophagosome formation.
Visualizing the Pathway and Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Autophagy pathway and the inhibitory action of this compound.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ATG7 Inhibitor | TargetMol [targetmol.com]
- 4. evandrofanglab.com [evandrofanglab.com]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proteolysis.jp [proteolysis.jp]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
